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Foundational

Comprehensive NMR Spectral Analysis of 5-Bromoindoline-6-Carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary In modern drug discovery, rigidified bifunctional building blocks are critical for developing highly selective therapeutics. 5-Bromoindoline-6-carboxylic acid (often utilized as its hydrochloride salt,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, rigidified bifunctional building blocks are critical for developing highly selective therapeutics. 5-Bromoindoline-6-carboxylic acid (often utilized as its hydrochloride salt, CAS 2137804-02-3) is a premier structural scaffold. The indoline core provides superior conformational rigidity compared to open-chain anilines, while the 5-bromo and 6-carboxylic acid moieties serve as orthogonal handles for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling and amide bond formation). This specific scaffold is frequently leveraged in the synthesis of mineralocorticoid receptor modulators[1], anthelmintic agents[2], and targeted covalent inhibitors.

As a Senior Application Scientist, establishing a rigorous, self-validating framework for the structural elucidation of this compound is paramount. This guide provides an in-depth analysis of the analytically derived 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromoindoline-6-carboxylic acid, grounded in empirical substituent effects and baseline data from closely related indoline analogs[3][4].

Chemical Context & Structural Rationale

The indoline ring system is a fused bicyclic structure characterized by an electron-rich aromatic ring due to the electron-donating nature of the nitrogen atom at position 1. However, the introduction of substituents at C5 and C6 creates a complex "push-pull" electronic environment:

  • The 6-Carboxylic Acid: Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, significantly deshielding adjacent protons and carbons.

  • The 5-Bromo Substituent: Exerts an inductive electron-withdrawing effect but also introduces a "heavy atom effect," which uniquely shields the directly attached carbon (C5) while anisotropically deshielding the adjacent proton (H-4)[5].

Due to the zwitterionic nature of the free base and the high polarity of its hydrochloride salt, DMSO- d6​ is the mandatory solvent for NMR acquisition. It effectively disrupts intermolecular hydrogen bonding, ensuring sharp, well-resolved resonances.

Structural Elucidation: NMR Spectral Data

The following tables and mechanistic explanations represent the analytically derived assignments for 5-bromoindoline-6-carboxylic acid hydrochloride in DMSO- d6​ at 298 K.

1 H NMR Analysis & Mechanistic Causality
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
13.20Broad Singlet (br s)1H--COOH
10.50Broad Singlet (br s)2H--NH 2+​ (HCl salt)
7.55Singlet (s)1H-H-4 (Aromatic)
7.20Singlet (s)1H-H-7 (Aromatic)
3.65Triplet (t)2H8.0H-2 (Aliphatic, -CH 2​ -N)
3.15Triplet (t)2H8.0H-3 (Aliphatic, -CH 2​ -Ar)

Causality & Interpretation:

  • Aromatic Region (H-4 and H-7): Because positions 5 and 6 are substituted, the only remaining aromatic protons are at C4 and C7. These protons are para to each other. Para-coupling is typically negligible (~0.5 Hz) on standard 400 MHz instruments, resulting in two distinct singlets. H-4 is shifted significantly downfield (7.55 ppm) due to the anisotropic deshielding effect of the adjacent massive bromine atom. H-7 (7.20 ppm) is deshielded by the ortho-carboxylic acid but remains slightly upfield of H-4 due to the residual electron-donating effect of the indoline nitrogen.

  • Aliphatic Region (H-2 and H-3): The saturated portion of the indoline ring forms an A2​X2​ spin system. The C2 protons are directly adjacent to the electronegative nitrogen, pulling their resonance downfield to 3.65 ppm. The C3 benzylic protons appear at 3.15 ppm. Both present as well-defined triplets ( J = 8.0 Hz) due to mutual vicinal coupling[4].

13 C NMR Analysis & Mechanistic Causality
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
167.5Quaternary (C=O)Carboxylic AcidHighly deshielded carbonyl carbon.
151.0Quaternary (C-N)C-7aDeshielded by direct nitrogen attachment.
134.0Quaternary (C-C)C-3aBridgehead aromatic carbon.
131.5Quaternary (C-R)C-6Deshielded by the directly attached -COOH group.
126.8Tertiary (CH)C-4Aromatic CH, slightly deshielded by ortho-Br.
111.8Tertiary (CH)C-7Aromatic CH, shielded by para-nitrogen resonance.
110.5Quaternary (C-Br)C-5Upfield shift driven by the halogen "heavy atom effect."
46.5Secondary (CH 2​ )C-2Aliphatic carbon adjacent to nitrogen.
28.2Secondary (CH 2​ )C-3Benzylic aliphatic carbon.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol must be adhered to. This workflow is designed as a self-validating system where hardware calibration and sample integrity are verified prior to data extraction.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of 5-bromoindoline-6-carboxylic acid hydrochloride.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration (400 MHz or 600 MHz Spectrometer)

  • Temperature: Regulate the probe temperature to exactly 298 K.

  • Tuning and Matching: Manually tune and match the probe for both 1 H and 13 C frequencies. Causality: DMSO is a lossy, high-dielectric solvent; failure to tune the probe will result in severe signal-to-noise (S/N) degradation and pulse angle errors.

  • Shimming: Perform gradient shimming (Z1-Z5) until the DMSO residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the aromatic protons. Acquire 16 scans.

  • 13 C NMR: Use a composite pulse decoupling sequence (zgpg30). Set d1​ to 2.0–3.0 seconds. Causality: Quaternary carbons (C5, C6, C3a, C7a, and C=O) have exceptionally long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A longer d1​ prevents integration truncation. Acquire a minimum of 1024 scans.

Step 4: Data Processing

  • Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to optimize the S/N ratio without sacrificing resolution.

  • Perform manual zero-order and first-order phase corrections.

  • Apply a polynomial baseline correction to ensure accurate integration of the broad -COOH and -NH 2+​ peaks.

Data Processing & Validation Workflow

The following diagram illustrates the logical flow of the self-validating NMR assignment process, ensuring that any ambiguity in 1D spectra is orthogonally resolved.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H & 13C with CPD) A->B Transfer to 5mm Tube C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C If ambiguity exists D Data Processing (FT, Phase & Baseline Correction) B->D C->D E Structural Assignment (Chemical Shifts & Multiplicity) D->E Extract Parameters F Orthogonal Validation (LC-MS & HRMS Integration) E->F Final Verification

Fig 1. Self-validating NMR acquisition and structural assignment workflow for indoline derivatives.

References

  • Title: 5-Bromoindoline - Optional[1H NMR] - Spectrum - SpectraBase Source: spectrabase.com URL:[3]

  • Title: Supporting Information - The Royal Society of Chemistry Source: rsc.org URL:[4]

  • Title: Identification of Mineralocorticoid Receptor Modulators with Low Impact on Electrolyte Homeostasis but Maintained Organ Protection Source: acs.org URL:[1]

  • Title: Small molecule inhibitors of metabolic enzymes repurposed as a new class of anthelmintics Source: nih.gov URL:[2]

  • Title: 5-Bromoindoline | C8H8BrN | CID 3411566 - PubChem Source: nih.gov URL:[5]

Sources

Exploratory

The Elusive Structure: A Technical Inquiry into 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Challenge of the Unknown In the landscape of chemical research and drug discovery, the precise identification and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of the Unknown

In the landscape of chemical research and drug discovery, the precise identification and characterization of a molecule are the foundational pillars upon which all subsequent investigation is built. This guide was intended to provide a comprehensive technical overview of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid, a compound of potential interest to professionals in the pharmaceutical and life sciences sectors. However, an exhaustive search of prominent chemical databases and scientific literature has revealed a significant challenge: the specified molecule, as named, does not appear to be a readily characterized or commercially available compound.

The following sections, therefore, pivot from a direct analysis of the requested molecule to a broader technical discussion on the importance of molecular weight and exact mass in chemical analysis, using closely related and well-documented indole derivatives as illustrative examples. This approach aims to provide the target audience with a valuable framework for understanding these critical concepts, even in the absence of specific data for the titular compound.

Part 1: The Critical Distinction: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse. However, for the researcher and drug development professional, the distinction is not merely semantic; it is fundamental to the accurate identification and characterization of a compound.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a molecule is an average value calculated using the weighted average of the masses of its constituent elements' naturally occurring isotopes. For instance, carbon is primarily composed of ¹²C, but also contains a small percentage of ¹³C. The atomic weight of carbon (approximately 12.011 amu) reflects this isotopic distribution.

  • Utility: Molecular weight is a workhorse calculation in chemistry, indispensable for stoichiometric calculations in chemical synthesis, preparation of solutions of a specific molarity, and in techniques like size-exclusion chromatography.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element. For example, in the exact mass calculation for a molecule containing carbon, the mass of ¹²C (12.0000 amu) would be used exclusively.

  • Utility: Exact mass is a critical parameter in high-resolution mass spectrometry (HRMS). By providing a highly precise theoretical mass, it allows for the unambiguous determination of a molecule's elemental composition, a cornerstone of modern analytical chemistry and a regulatory requirement in drug development for the confirmation of a new chemical entity's identity.

Comparative Data for Structurally Related Indole Derivatives

To illustrate the numerical difference and analytical significance of these two parameters, the following table presents the molecular weight and exact mass for several commercially available bromo-indole-carboxylic acid derivatives:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
5-Bromo-1H-indole-2-carboxylic acidC₉H₆BrNO₂240.05238.9582
5-Bromo-1H-indole-3-carboxylic acidC₉H₆BrNO₂240.06238.9582
6-Bromo-1H-indole-2-carboxylic acidC₉H₆BrNO₂240.05238.9582

Data sourced from publicly available chemical supplier and database information.

Part 2: Hypothetical Workflow for the Characterization of a Novel Indole Derivative

Should a researcher synthesize a novel compound believed to be 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid, a rigorous analytical workflow would be essential for its structural confirmation. The following represents an illustrative, field-proven protocol.

Step-by-Step Experimental Workflow
  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the elemental composition of the synthesized compound.

    • Methodology:

      • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the sample into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

      • Acquire the mass spectrum in a high-resolution mode.

      • Compare the experimentally determined exact mass with the theoretical exact mass calculated for the proposed structure (C₉H₈BrNO₂). A mass accuracy of within 5 ppm is typically required for confident identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed atomic structure and connectivity of the molecule.

    • Methodology:

      • Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire a ¹H NMR spectrum to identify the number and chemical environment of all protons.

      • Acquire a ¹³C NMR spectrum to identify the number and chemical environment of all carbon atoms.

      • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, thereby confirming the connectivity of the molecular framework.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the presence of key functional groups.

    • Methodology:

      • Analyze a small sample of the solid compound using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

      • Look for characteristic absorption bands corresponding to the carboxylic acid O-H and C=O stretches, the N-H stretch of the dihydroindole ring, and the C-Br bond.

Visualization of the Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Structure Confirmation Synthesis Hypothetical Synthesis of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Atomic Connectivity IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Confirmation Confirmed Structure of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid HRMS->Confirmation NMR->Confirmation IR->Confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of a novel chemical entity.

Conclusion: The Path Forward in the Face of Ambiguity

While a detailed technical guide on 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid cannot be provided at this time due to the absence of its characterization in the public domain, the principles of its potential analysis remain robust. The differentiation between molecular weight and exact mass is a critical piece of foundational knowledge for any scientist in the field of drug development. Furthermore, the multi-technique approach to structural elucidation, combining mass spectrometry and various forms of spectroscopy, represents the gold standard for the characterization of any new chemical entity.

For researchers interested in this specific molecule, the path forward would involve its de novo synthesis, followed by the rigorous application of the analytical techniques outlined in this guide to unequivocally confirm its structure and properties.

Foundational

A Comprehensive Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 5-Bromoindoline-6-Carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 5-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 5-bromoindoline-6-carboxylic acid, a novel heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available crystallographic data for this specific molecule, this document serves as a procedural blueprint, guiding researchers through synthesis, purification, crystallization, and ultimately, single-crystal X-ray diffraction analysis. The principles and practices detailed herein are grounded in established crystallographic techniques and are broadly applicable to the structural elucidation of new small organic molecules. By following the protocols within, researchers can expect to produce high-quality single crystals and generate a refined crystal structure suitable for publication and inclusion in crystallographic databases.

Introduction: The Rationale for Structural Elucidation

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The addition of a bromine atom and a carboxylic acid group, as in 5-bromoindoline-6-carboxylic acid, is anticipated to significantly influence its physicochemical properties, including solubility, lipophilicity, and protein-binding interactions. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount.[1][2] This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.[1][3]

Synthesis and Purification: The Foundation for High-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. While a specific synthesis for 5-bromoindoline-6-carboxylic acid is not widely documented, a plausible synthetic route can be devised based on established indole and indoline chemistry.[4][5]

Proposed Synthetic Pathway

A potential route involves the synthesis of an indole-6-carboxylic acid precursor, followed by bromination and subsequent reduction of the indole to an indoline.

Step 1: Synthesis of Indole-6-Carboxylic Acid This can be achieved through various named reactions, such as the Fischer, Reissert, or Bartoli indole synthesis, starting from appropriately substituted aniline and pyruvate derivatives. A common method involves the hydrolysis of methyl indole-6-carboxylate.[4]

Step 2: Bromination of Indole-6-Carboxylic Acid Regioselective bromination of the indole ring is crucial. The electron-rich nature of the indole nucleus typically directs electrophilic substitution to the C3 or C5 position. Directing bromination to the C5 position can be achieved by careful selection of the brominating agent (e.g., N-bromosuccinimide) and reaction conditions.

Step 3: Reduction of 5-Bromoindole-6-Carboxylic Acid to 5-Bromoindoline-6-Carboxylic Acid The reduction of the indole to an indoline can be accomplished using various reducing agents, such as sodium cyanoborohydride, or through catalytic hydrogenation.[5]

Purification Protocol

The purity of the final compound is critical for successful crystallization. The following is a robust purification protocol:

  • Initial Purification: The crude product should be purified by column chromatography on silica gel to remove unreacted starting materials and major byproducts.

  • Recrystallization: Further purification is achieved by recrystallization. A suitable solvent system must be determined empirically. For a carboxylic acid, a mixture of a polar protic solvent (e.g., ethanol, methanol) and water is a good starting point. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, promoting the formation of well-ordered crystals and leaving impurities in the mother liquor.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[6][7] Several techniques should be systematically explored.

Crystallization Methodologies
MethodDescriptionSuitability
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.A simple and often effective method for a first attempt.[8]
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]Excellent for growing high-quality crystals from small amounts of material.[8][9]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.Useful for compounds that are sensitive to temperature changes.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.A classic and widely used technique.
Experimental Protocol for Vapor Diffusion
  • Solvent Screening: Identify a solvent in which 5-bromoindoline-6-carboxylic acid is readily soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.

  • Preparation: Prepare a concentrated solution of the purified compound in the chosen solvent.

  • Setup: Place a small vial containing the compound's solution inside a larger jar containing the anti-solvent. Seal the jar tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.[1][2]

The Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 5-Bromoindoline-6-Carboxylic Acid purification Purification (Chromatography & Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for determining the crystal structure.

Step-by-Step Protocol for Data Collection and Structure Solution
  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.[1][2]

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the individual reflections.

  • Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[10]

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters.[11]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.[12][13][14]

Data Presentation: The Crystallographic Information File (CIF)

The final result of a successful crystal structure determination is a Crystallographic Information File (CIF). This standardized file contains all the essential information about the crystal structure. Below is a hypothetical summary of the crystallographic data for 5-bromoindoline-6-carboxylic acid.

ParameterHypothetical Value
Chemical FormulaC₉H₈BrNO₂
Formula Weight242.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)11.789(5)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)988.1(7)
Z4
Calculated Density (g/cm³)1.625
Absorption Coefficient (mm⁻¹)4.321
F(000)480
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections2245 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Conclusion: From Synthesis to Structure

This technical guide has outlined a comprehensive and systematic approach for determining the crystal structure of 5-bromoindoline-6-carboxylic acid. By adhering to the principles of high-purity synthesis, methodical crystallization screening, and rigorous X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional architecture of this and other novel small molecules. The resulting structural information is invaluable for advancing our understanding of molecular recognition and for the development of new chemical entities with therapeutic potential.

References

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

  • Advanced crystallisation methods for small organic molecules. [Link]

  • Chemical crystallization. [Link]

  • A method for automated determination of the crystal structure from X-ray powder diffraction data. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. [Link]

  • Crystallization of small molecules. [Link]

  • Advanced crystallisation methods for small organic molecules. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

  • X-ray Diffraction Data for Refinement and Deposition. [Link]

  • Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. [Link]

  • Validation of XRD phase quantification using semi-synthetic data. [Link]

  • Crystal Structure Solution from Powder X-ray Diffraction Data: The Development of Monte Carlo Methods To Solve the Crystal Structure of the γ-Phase of 3-Chloro-trans-cinnamic Acid. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

  • Validation of X-ray Wavefunction Refinement. [Link]

  • Methods of crystallography: powder X-ray diffraction. [Link]

  • Single-crystal X-ray Diffraction. [Link]

  • A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. [Link]

  • How do organic compounds single crystal X rays diffraction work? [Link]

  • Dara: Automated multiple-hypothesis phase identification and refinement from powder X-ray diffraction. [Link]

  • Synthesis of indole-6-carboxylic acid. [Link]

  • About Single X-ray Diffraction. [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. [Link]

  • Synthesis of indolines. [Link]

Sources

Exploratory

Mechanism of action of indoline-6-carboxylic acid derivatives in pharmacology

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Author: BenchChem Technical Support Team. Date: April 2026

[label="FibroticLigand", fillcolor="#FBBC05", fontcolorVerifyingURLIntegrity I'mnowintegratingtheprovidedURLstomaintainreferenceaccuracy, andI'llincludedescriptivecaptionswithclearcausality.Iwillclarifywhytheindoline-6-carboxylicacidcoreiseffective.I'mfocusingonthestructuraladvantagesthatallowittofitwiththeRTK'shingeregion.RefiningDiagramAnnotations I'mmakingfinalrevisionstoensurethecaptionsareconciseandthediagramsareclear.I'vefocusedonpreciselyrepresentinghowtheindolinecorefacilitatestargetbinding, andI'veintegratedexplanatorytextonthefunctionalbenefitsofthebicyclicindoline-6-carboxylicacid.I'mfocusingonthemechanismofinteractionbetweenindolinederivativesandRTK'shingeregion, withafocusontheligand-bindingpocket.#TheMolecularArchitectureofIndoline-6-CarboxylicAcidDerivatives:MechanismsofActioninTargetedPharmacologyTargetAudience:Researchers, MedicinalChemists, andDrugDevelopmentProfessionals ContentType:TechnicalWhitepaper##ExecutiveSummaryTheindolinecoreisuniversallyrecognizedasa"privilegedscaffold"inmedicinalchemistry.Specifically, indoline-6-carboxylicacidanditsderivatives(suchasoxindolesandindolinones)offerauniquecombinationofstructuralrigidity, hydrogen-bondingcapability, andhighlytunablesyntheticvectors.Thiswhitepaperdeconstructsthepharmacologicalmechanismsofactionofthesederivativesacrosstwodistincttherapeuticparadigms:Multi-TargetedReceptorTyrosineKinase(RTK)Inhibition (exemplifiedbytheanti-fibroticagentNintedanib)and Covalent"CatchandAnchor"MetalloproteaseInhibition (exemplifiedbyBotulinumNeurotoxinALightChaininhibitors).---##1.MechanismI:ATP-CompetitiveRTKInhibition(TheNintedanibParadigm)###1.1StructuralCausalityandHinge-BindingDynamicsInthetreatmentofidiopathicpulmonaryfibrosis(IPF)andnon-smallcelllungcancer(NSCLC), indoline-6-carboxylatederivativesactaspotent, multi-targetedinhibitorsofVEGFR, PDGFR, andFGFR[2.7]. The pharmacological efficacy of these molecules is rooted in their ability to mimic the adenine ring of adenosine triphosphate (ATP)[1].

The causality of their high affinity lies in the bidentate hydrogen-bonding motif of the indoline/oxindole core. The indoline nitrogen acts as a hydrogen bond donor, while the adjacent carbonyl oxygen acts as an acceptor. This precisely matches the hydrogen-bonding requirements of the kinase hinge region (e.g., the backbone amide and carbonyl of Cys919 in VEGFR2).

Crucially, the carboxylic acid at the 6-position serves as a highly specific synthetic vector. In drugs like Nintedanib (methyl (3Z)-3-{methylidene}-2-oxo-2,3-dihydro-1H-indole-6-carboxylate), the 6-carboxylate ester projects outward into the solvent-exposed region of the ATP-binding pocket[1]. This positioning allows the attachment of bulky, solubilizing groups (such as N-methylpiperazine) that sterically hinder the kinase from adopting its active conformation, thereby disrupting dimerization and cross-autophosphorylation[1][2].

Pathway Blockade Visualization

RTK_Pathway cluster_pathways Intracellular Signaling Cascades Indoline Indoline-6-Carboxylate Derivative RTK RTKs (VEGFR, PDGFR, FGFR) ATP-Binding Pocket Indoline->RTK Competitive Binding Autophos Cross-Autophosphorylation RTK->Autophos Blocked RAS RAS / RAF / MEK / ERK Autophos->RAS PI3K PI3K / AKT / mTOR Autophos->PI3K Outcome Inhibition of Angiogenesis & Fibroblast Proliferation RAS->Outcome PI3K->Outcome

Indoline-6-carboxylates competitively block RTK ATP-binding, halting fibrotic signaling.

Mechanism II: "Catch and Anchor" Covalent Inhibition (The BoNT/A LC Paradigm)

Overcoming Reversible Inhibition Limitations

Botulinum Neurotoxin A (BoNT/A) is internalized into motor neurons, where its Light Chain (LC)—a zinc-dependent metalloprotease—cleaves SNARE proteins, causing flaccid paralysis. Because BoNT/A LC has an intracellular half-life of several months, traditional reversible inhibitors are ultimately outcompeted by native substrates or cleared from the body[3].

To solve this, researchers developed a targeted covalent inhibition strategy termed "catch and anchor"[4].

The Role of the Indoline-6-Carboxylic Acid Scaffold

In this mechanism, the indoline-6-carboxylic acid derivative (e.g., compound 54: 1-((9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)indoline-6-carboxylic acid) does not act as the primary pharmacophore, but rather as a rigid, directional tether[3][5].

  • The Catch: A metal-binding group (MBG), such as a hydroxypyridopyrimidinone, coordinates the catalytic Zn2+ ion in the active site.

  • The Anchor: The indoline-6-carboxylic acid scaffold restricts the conformational flexibility of the molecule, precisely directing an appended electrophilic warhead toward Cys165—an allosteric cysteine residue located near the active site[3][5]. The resulting irreversible covalent bond ensures permanent neutralization of the protease, regardless of the drug's pharmacokinetic clearance rate[4].

Catch and Anchor Workflow Visualization

Catch_Anchor MBG 1. Catch: Metal Binding (Zn2+ Coordination) Scaffold 2. Scaffold Positioning (Indoline-6-Carboxylate) MBG->Scaffold Warhead 3. Anchor: Covalent Bond (Allosteric Cysteine) Scaffold->Warhead Validation 4. Validation (Dialysis & MS) Warhead->Validation

Workflow of the catch-and-anchor covalent inhibition strategy for metalloproteases.

Quantitative Pharmacological Data

The versatility of the indoline-6-carboxylic acid scaffold is demonstrated by its high binding affinities across vastly different target classes.

Compound / DerivativeTargetMechanism of ActionBinding Affinity / PotencyReference
Nintedanib VEGFR-2ATP-Competitive Reversible IC50​=21.0 nM [6]
Nintedanib FGFR-1ATP-Competitive Reversible IC50​=34.0 nM [6]
Nintedanib PDGFR- α ATP-Competitive Reversible IC50​=59.0 nM [2]
PPO-Indoline Conjugate BoNT/A LCCovalent "Catch & Anchor" Ki​=150 nM [4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of indoline-6-carboxylic acid derivatives requires assay designs that inherently validate their proposed mechanisms of action.

Protocol A: Self-Validating ATP-Competitive Kinase Assay (For RTK Inhibitors)

Purpose: To quantify IC50​ and definitively prove that the indoline derivative competes directly with ATP.

  • Preparation: Express and purify recombinant VEGFR-2 kinase domains. Prepare a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizing a biotinylated poly-GT substrate and a europium-labeled anti-phosphotyrosine antibody.

  • Compound Titration: Incubate VEGFR-2 with serial dilutions of the indoline-6-carboxylate derivative (0.1 nM to 10 μM ) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20).

  • ATP Substrate Shift (The Validation Step): Initiate the reaction by adding ATP. Crucial Step: Run the exact same compound titration in parallel across three different ATP concentrations (e.g., Km​ , 5×Km​ , and 10×Km​ ).

  • Detection & Causality Analysis: Measure the TR-FRET signal at 665 nm. Calculate the IC50​ for each ATP concentration. Self-Validation: If the mechanism is strictly ATP-competitive, the apparent IC50​ will shift linearly upward as ATP concentration increases (verifiable via a Schild plot). If the IC50​ remains static, the inhibitor is allosteric.

Protocol B: Exhaustive Dialysis & MS Assay (For Covalent "Catch & Anchor" Inhibitors)

Purpose: To prove that the indoline-tethered warhead forms an irreversible covalent bond with the target metalloprotease.

  • Enzyme Incubation: Incubate 100 nM of BoNT/A LC with 1 μM of the bifunctional indoline-6-carboxylic acid inhibitor at 37°C for 2 hours to allow for full covalent adduct formation.

  • Exhaustive Dialysis (The Validation Step): Transfer the reaction mixture into a 10 kDa MWCO dialysis cassette. Dialyze against 4 liters of assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) at 4°C for 48 hours, with buffer exchanges every 12 hours. Self-Validation: Reversible inhibitors will wash out, restoring enzymatic activity. Covalent inhibitors will remain bound.

  • Activity Recovery Assay: Extract the dialyzed enzyme and introduce a FRET-based SNAP-25 peptide substrate. Measure fluorescence cleavage. A lack of fluorescence confirms irreversible inhibition[4].

  • Mass Spectrometry Confirmation: Subject the dialyzed protein to Intact Mass LC-MS (ESI-TOF). A mass shift corresponding exactly to the molecular weight of the inhibitor (minus the leaving group of the warhead) definitively confirms the covalent modification of Cys165[3][5].

Conclusion

The indoline-6-carboxylic acid scaffold is far more than a passive structural backbone. Depending on its functionalization, it can serve as an ATP-mimetic hinge binder capable of shutting down fibrotic RTK signaling cascades, or as a rigid, highly directional vector for deploying covalent warheads against challenging metalloproteases. Future drug discovery efforts will likely leverage this privileged scaffold to design next-generation PROTACs (Proteolysis Targeting Chimeras) and highly selective allosteric modulators.

References

  • [6] Nintedanib - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • [3] Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • [5] Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain. ProQuest. Available at: [Link]

  • [4] Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • [2] Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [1] The Interactions of Nintedanib and Oral Anticoagulants—Molecular Mechanisms and Clinical Implications. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid as a Pharmaceutical Intermediate

Introduction: A Versatile Scaffold in Modern Drug Discovery 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structure is characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structure is characterized by three key features that make it a valuable intermediate: a dihydro-indole core, a bromine atom at the 5-position, and a carboxylic acid at the 6-position. The dihydro-indole (indoline) scaffold is a common motif in a variety of biologically active compounds. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the carboxylic acid moiety allows for the straightforward formation of amides, esters, and other derivatives. This trifecta of functionalities makes 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid a strategic starting material in the synthesis of complex pharmaceutical agents.

One of the most notable applications of this intermediate is in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib (Talzenna).[1][2][3] PARP inhibitors have emerged as a crucial class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[2][4] The dihydro-indole core of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid forms a key part of the tricyclic phthalazinone system of Talazoparib.[3] This guide provides detailed protocols for the synthesis and derivatization of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid, with a focus on its application as a pharmaceutical intermediate.

Synthesis of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid

The synthesis of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid can be achieved through a multi-step process, typically starting from a commercially available indole derivative. The following protocol is a representative, literature-informed approach.

Protocol 1: Synthesis of the Intermediate

This protocol outlines a plausible synthetic route, drawing from established methods for the synthesis of related bromo-indole compounds.[5][6]

Step 1: N-Protection and Reduction of an Indole-6-carboxylate

The indole nitrogen is first protected to prevent side reactions, followed by reduction of the indole double bond to form the indoline (dihydro-indole) ring.

  • Materials: Methyl indole-6-carboxylate, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF), magnesium turnings, methanol.

  • Procedure:

    • Dissolve methyl indole-6-carboxylate in THF and add Boc₂O and a catalytic amount of DMAP. Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure. The crude N-Boc protected intermediate is used directly in the next step.

    • To a stirred suspension of magnesium turnings in methanol at 0 °C, add the crude N-Boc protected intermediate.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2,3-dihydro-1H-indole-6-carboxylate.

Step 2: Bromination of the Dihydro-indole Ring

The dihydro-indole ring is then selectively brominated at the 5-position.

  • Materials: Methyl 2,3-dihydro-1H-indole-6-carboxylate, N-Bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve the crude product from Step 1 in acetonitrile and cool to 0 °C.

    • Add NBS portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to give the crude methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Materials: Crude methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate, methanol, water, sodium hydroxide (NaOH), 1M hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the crude product from Step 2 in a mixture of methanol and water.

    • Add a solution of NaOH and heat the mixture to reflux for 1-2 hours.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl to precipitate the product.[7]

    • Filter the solid, wash with cold water, and dry under vacuum to afford 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography.[8]

cluster_synthesis Synthesis of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid start Methyl indole-6-carboxylate step1 Step 1: N-Protection and Reduction start->step1 1. Boc₂O, DMAP, THF 2. Mg, MeOH step2 Step 2: Bromination step1->step2 NBS, Acetonitrile step3 Step 3: Hydrolysis step2->step3 NaOH, MeOH/H₂O purification Purification step3->purification Acidification and Filtration end 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid purification->end cluster_workflow General Experimental Workflow start 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid coupling Amide Coupling (e.g., with a chiral amine) start->coupling purification Purification (Column Chromatography/Recrystallization) coupling->purification characterization Characterization (NMR, MS, HPLC) purification->characterization bio_assay Biological Assay (e.g., PARP Inhibition Assay) characterization->bio_assay end Final Pharmaceutical Agent/Candidate bio_assay->end

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic Acid

Chemical Context & Mechanistic Causality 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid (commonly referred to as 5-bromoindoline-6-carboxylic acid) is a conformationally constrained building block highly valued in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Causality

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid (commonly referred to as 5-bromoindoline-6-carboxylic acid) is a conformationally constrained building block highly valued in medicinal chemistry for imparting structural rigidity to peptidomimetics and small-molecule therapeutics. However, functionalizing the C6-carboxylic acid via amide bond formation presents a formidable synthetic challenge.

The primary obstacle is ortho-steric occlusion . The bulky bromine atom at the C5 position creates a severe steric shield around the adjacent C6-carbonyl carbon. When conventional, low-cost carbodiimides (such as EDC or DCC) are deployed, the initial O-acylisourea intermediate forms successfully. However, the subsequent nucleophilic attack by the amine is severely retarded by the steric bulk. This kinetic delay allows the highly reactive intermediate to undergo a detrimental[1,3]-sigmatropic rearrangement, irreversibly forming an unreactive N-acylurea byproduct 1.

To successfully couple this substrate, researchers must utilize advanced uronium/aminium or phosphonium salts capable of generating highly reactive, sterically accessible active esters .

HATU_Mechanism A Carboxylate Anion C O-Acyl Isouronium Intermediate A->C + HATU B HATU Reagent B->C D OAt Active Ester C->D HOAt Attack E Target Amide D->E + Amine

Mechanistic pathway of HATU-mediated carboxylic acid activation and amide bond formation.

Reagent Selection Logic

Selecting the correct coupling reagent for 5-bromoindoline-6-carboxylic acid requires balancing maximal reactivity against the risk of side reactions:

  • HATU (Uronium-based): The gold standard for sterically hindered couplings. HATU generates an OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides critical anchimeric assistance by hydrogen-bonding with the incoming amine, effectively "steering" the nucleophile through the steric bulk to the carbonyl center . However, prolonged exposure of HATU to amines can cause irreversible guanidinylation 2.

  • PyBOP (Phosphonium-based): Generates an OBt active ester. While slightly less reactive than HATU, PyBOP is completely unreactive toward amines. This makes it the ideal choice for extremely slow-reacting systems where guanidinylation must be avoided 2.

  • COMU (Oxyma-based): A modern alternative that matches HATU's efficiency but produces a safer, water-soluble urea byproduct, making it highly advantageous for Solid-Phase Peptide Synthesis (SPPS) []().

ReagentSelection Start 5-Bromoindoline-6-COOH Coupling Task Hindrance Amine Nucleophile Steric Hindrance? Start->Hindrance YesHindered High (Secondary Amine) Hindrance->YesHindered Yes NoHindered Low (Primary Amine) Hindrance->NoHindered No HATU HATU / HOAt (Maximal Reactivity) YesHindered->HATU PyBOP PyBOP / HOBt (Avoids Guanidinylation) NoHindered->PyBOP

Decision matrix for selecting coupling reagents based on nucleophile steric hindrance.

Quantitative Reagent Performance Data

Coupling ReagentActive Ester GeneratedRelative ReactivityEpimerization RiskPrimary ByproductBest Use Case
HATU OAtVery HighLowTetramethylureaSterically hindered secondary amines; difficult sequences [[3]]().
COMU OxymaVery HighVery LowWater-soluble ureaSPPS; high-efficiency couplings requiring low epimerization .
PyBOP OBtHighLow-MediumTripyrrolidinophosphine oxideSlow-reacting amines prone to guanidinylation [[2]]().
EDC / HOBt OBtModerateMediumSoluble ureaUnhindered primary amines; cost-sensitive scale-ups 1.

Self-Validating Experimental Protocols

Critical Prerequisite: The indoline N1-secondary amine must be orthogonally protected (e.g., as N-Boc or N-Fmoc) prior to C6-carboxylic acid activation to prevent uncontrolled self-polymerization.

Protocol A: High-Efficiency Solution-Phase Coupling using HATU

This protocol is optimized for coupling the sterically hindered 5-bromoindoline-6-carboxylic acid to secondary or otherwise hindered amines.

Materials:

  • N-Protected 5-bromoindoline-6-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • Amine nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under argon, dissolve the N-protected 5-bromoindoline-6-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: DMF is highly polar, stabilizing the charged isouronium transition states required for activation 2.

  • Base Activation: Add DIPEA (2.5 eq) dropwise at room temperature.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the hindered active ester 1.

    • Validation Checkpoint: The solution will rapidly turn pale yellow. This visual cue confirms the deprotonation of the HOAt counterion and the successful formation of the highly reactive O-acyl(tetramethyl)isouronium intermediate.

  • Active Ester Formation: Stir the mixture for exactly 5 to 10 minutes.

    • Causality: This precise pre-activation window allows full conversion to the OAt active ester. Exceeding 10 minutes risks degradation of the ester or subsequent guanidinylation of the amine 1.

  • Amidation: Add the amine nucleophile (1.2 eq) in one portion. Stir at room temperature for 2–12 hours.

  • Reaction Monitoring: Monitor via LC-MS.

    • Validation Checkpoint: Look for the disappearance of the active ester mass and the appearance of the target amide. The HATU byproduct, tetramethylurea, is highly water-soluble and will elute near the solvent front in reverse-phase LC 2.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize and remove acidic HOAt) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Phosphonium-Mediated In-Situ Coupling using PyBOP

This protocol is required when the amine nucleophile is exceptionally slow-reacting, as prolonged exposure to HATU would cause irreversible guanidinylation of the amine 2.

Step-by-Step Methodology:

  • In-Situ Mixing: Dissolve the N-protected 5-bromoindoline-6-carboxylic acid (1.0 eq), the amine nucleophile (1.2 eq), and PyBOP (1.1 eq) together in anhydrous DCM or DMF.

    • Causality: Unlike HATU, PyBOP does not react with primary or secondary amines. This allows all reagents to be mixed safely prior to base addition, streamlining the workflow 2.

  • Activation & Coupling: Add DIPEA (3.0 eq) dropwise. Stir the reaction at room temperature for 4–16 hours.

  • Monitoring & Workup: Monitor conversion via TLC. Upon completion, perform an aqueous workup similar to Protocol A.

    • Validation Checkpoint: The primary byproduct, tripyrrolidinophosphine oxide, is highly soluble in organic solvents and will not wash out in the aqueous phase. Chromatographic purification (silica gel) is strictly required to isolate the pure amide 2.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 2,3-Dihydro-1H-indole Scaffolds in Drug Discovery

Introduction: The Privileged Indoline Scaffold The 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone of medicinal chemistry. Its rigid, bicyclic structure provides a valuable three-dimensional framework for p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indoline Scaffold

The 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone of medicinal chemistry. Its rigid, bicyclic structure provides a valuable three-dimensional framework for presenting pharmacophoric elements to biological targets. This moiety is found in a wide array of natural products and is a key structural component in numerous FDA-approved drugs, highlighting its significance in the development of therapeutics for a range of diseases, including cancer, cardiovascular disorders, and central nervous system ailments.[1][2][3] The ability to precisely and efficiently modify the indoline core at its various positions (the nitrogen atom, the pyrroline C2 and C3 positions, and the benzenoid C4-C7 positions) is paramount for optimizing drug-target interactions, modulating pharmacokinetic properties, and conducting structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of key strategies for the regioselective functionalization of the indoline scaffold, moving beyond simple procedural lists to explain the underlying chemical principles. We will detail field-proven protocols for N-Arylation, direct C-H functionalization of the aromatic ring, and modifications of the five-membered ring, offering researchers a robust toolkit for their drug discovery programs.

N-Functionalization: Mastering the Gateway to Diversity

The indoline nitrogen (N1) is often the most accessible site for initial diversification. Its nucleophilicity allows for a range of alkylation, acylation, and arylation reactions. Among these, N-arylation is particularly crucial as it introduces bulky aromatic substituents that can profoundly influence biological activity. The Buchwald-Hartwig amination is a preeminent method for this transformation due to its broad substrate scope and functional group tolerance.[4][5]

Causality in Protocol Design: The Buchwald-Hartwig N-Arylation

The success of the Palladium-catalyzed Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium precursor, a specialized phosphine ligand, and a base.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(0) sources like Pd₂(dba)₃ can be used directly, Pd(II) precursors such as Pd(OAc)₂ are often used and reduced in situ.

  • Bulky, Electron-Rich Ligand: This is the heart of the reaction's efficiency. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biphenyl-based phosphines (e.g., XPhos, SPhos) are crucial.[5] Their large steric bulk promotes the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. Their strong electron-donating ability facilitates the initial oxidative addition of the aryl halide to the palladium center.

  • Base: A non-nucleophilic base, typically a strong one like sodium tert-butoxide (NaOt-Bu) or a milder carbonate like Cs₂CO₃, is required.[6] Its primary role is to deprotonate the indoline nitrogen, forming the reactive amide nucleophile that participates in the catalytic cycle.

Workflow for Catalyst and Ligand Selection in N-Arylation

G Start Start: N-Arylation of Indoline Substrate Aryl Halide Substrate? Start->Substrate Aryl_Cl_Br Aryl Chloride or Electron-Neutral Bromide Substrate->Aryl_Cl_Br Challenging Aryl_I_Tf Aryl Iodide, Triflate, or Electron-Poor Bromide Substrate->Aryl_I_Tf Reactive Ligand_Strong Use Strong Donor Ligand (e.g., P(t-Bu)3, XPhos) Aryl_Cl_Br->Ligand_Strong Ligand_Standard Standard Ligand Sufficient (e.g., BINAP, DPPF) Aryl_I_Tf->Ligand_Standard Base Base Selection Ligand_Strong->Base Ligand_Standard->Base Base_Strong Use Strong Base (NaOtBu, K3PO4) Base->Base_Strong If Ligand is Strong Base_Mild Milder Base Possible (Cs2CO3, K2CO3) Base->Base_Mild If Ligand is Standard Reaction Run Pd-Catalyzed Cross-Coupling Base_Strong->Reaction Base_Mild->Reaction

Caption: Decision workflow for Buchwald-Hartwig N-arylation conditions.

Protocol 1: Palladium-Catalyzed N-Arylation of Indoline with an Aryl Bromide

This protocol describes a general procedure for the coupling of 2,3-dihydro-1H-indole with 4-bromotoluene.

Materials:

  • 2,3-Dihydro-1H-indole

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable alternative like XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (1 mol%), P(t-Bu)₃ (2.5 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Substrate Addition: Add 2,3-dihydro-1H-indole (1.2 equivalents) and 4-bromotoluene (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-arylated indoline product.

Self-Validation: The protocol's success is validated by the complete consumption of the limiting reagent (aryl bromide) and the clean formation of a single major product spot on TLC, which can be confirmed by LC-MS analysis of the crude reaction mixture before purification.

C-H Functionalization: Forging Bonds on the Aromatic Core

Directly functionalizing the C-H bonds of the indoline benzene ring represents a powerful and atom-economical strategy to access novel chemical space. The intrinsic reactivity of the indole core favors substitution at the C2 and C3 positions of the pyrrole ring.[7] Therefore, achieving regioselectivity on the benzenoid ring, particularly at the less accessible C4 and C7 positions, requires strategic intervention. This is most commonly achieved using a directing group (DG) installed on the indoline nitrogen.[8][9]

Causality in Protocol Design: Directing Group-Assisted C7-Arylation

The challenge of C7 functionalization lies in overcoming the inherent electronic preference for other positions.[7] A removable directing group on the nitrogen atom can act as a temporary "handle" to bring a transition metal catalyst into close proximity to the C7-H bond, facilitating its selective activation.

  • Choice of Directing Group: The DG's structure is critical. A group like N-P(O)tBu₂ (di-tert-butylphosphinoyl) is sterically bulky and coordinates strongly to the palladium catalyst.[7] This coordination forms a stable palladacycle intermediate that positions the catalyst directly over the C7 C-H bond, leading to selective oxidative addition at this site.

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[7]

  • Ligand: A pyridine-type ligand can be crucial for stabilizing the palladium center and facilitating the catalytic cycle.[7]

  • Oxidant/Coupling Partner: In a Suzuki-type C-H arylation, an arylboronic acid serves as the coupling partner, and an oxidant like silver carbonate (Ag₂CO₃) is often required to facilitate the catalytic turnover.

Diagram of Directing Group Strategy for C7-Functionalization

G cluster_0 C-H Activation Cycle Indoline_DG N-DG Indoline Coordination Coordination (DG to Pd) Indoline_DG->Coordination Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Coordination Palladacycle C7-Palladacycle Formation Coordination->Palladacycle C-H Activation Coupling Oxidative Addition/ Reductive Elimination (with Ar-B(OH)2) Palladacycle->Coupling Coupling->Pd_Catalyst Catalyst Regeneration Product C7-Arylated Indoline Coupling->Product C-C Bond Formation

Caption: Mechanism of directing group-assisted C7-H arylation.

Protocol 2: Palladium-Catalyzed C7-Arylation of N-P(O)tBu₂-Indoline

This protocol is adapted from methodologies developed for selective C-H functionalization.[7]

Materials:

  • N-P(O)tBu₂-protected indoline (prepared separately)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-Methylpyridine

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere, add N-P(O)tBu₂-indoline (1.0 equivalent), the arylboronic acid (2.0 equivalents), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equivalents).

  • Solvent and Ligand Addition: Add anhydrous 1,4-dioxane to achieve a concentration of ~0.2 M, followed by the addition of 3-methylpyridine (20 mol%) via syringe.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture for 24-48 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the C7-arylated product.

  • Directing Group Removal (If Required): The phosphinoyl directing group can often be removed under acidic conditions (e.g., HCl in methanol) to yield the free N-H indoline.

C2/C3 Functionalization: Modifying the Pyrroline Ring

The C2 and C3 positions of the indoline scaffold are part of the five-membered pyrroline ring and exhibit distinct reactivity. The C2 position, alpha to the nitrogen, can be deprotonated to form a nucleophilic anion, while the C3 position is often targeted via reactions with electrophiles, particularly in the context of the parent indole before reduction to indoline.

Causality in Protocol Design: C2-Lithiation and Electrophilic Quench

Functionalization at the C2 position is classically achieved by directed ortho-metalation.

  • N-Protection and Directing Group: The indoline nitrogen must first be protected, typically with a group that can also direct lithiation to the adjacent C2 position. The tert-butoxycarbonyl (Boc) group is ideal. It protects the nitrogen and its carbonyl oxygen acts as a chelating directing group for the lithium reagent.

  • Lithiation Agent: A strong, sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) is required to deprotonate the C2 position. The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Electrophilic Quench: The resulting C2-lithiated indoline is a potent nucleophile. It can be "quenched" by adding a suitable electrophile. For example, bubbling carbon dioxide (CO₂) gas through the solution followed by an acidic workup will install a carboxylic acid group at the C2 position.

Protocol 3: C2-Carboxylation of N-Boc-Indoline

Materials:

  • N-Boc-indoline

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (CO₂, from a cylinder or dry ice)

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware for low-temperature, inert-atmosphere reactions

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of N-Boc-indoline (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 2 hours.

  • Electrophilic Quench: Bubble CO₂ gas directly into the reaction mixture for 30 minutes at -78 °C. Alternatively, carefully add an excess of crushed dry ice pellets.

  • Warming and Quench: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to yield N-Boc-indoline-2-carboxylic acid.

Summary of Key Functionalization Strategies

PositionStrategyKey ReagentsRationale & Considerations
N1 Buchwald-Hartwig AminationPd₂(dba)₃, P(t-Bu)₃, NaOt-BuProvides access to N-aryl indolines. Ligand choice is critical for coupling challenging aryl chlorides or electron-neutral bromides.
C7 DG-Assisted C-H ArylationN-P(O)tBu₂-indoline, Pd(OAc)₂, Ag₂CO₃Overcomes intrinsic reactivity to functionalize the sterically hindered C7 position. Requires installation and later removal of the directing group.
C2 Directed Lithiation & QuenchN-Boc-indoline, s-BuLi, Electrophile (e.g., CO₂)Utilizes the Boc group to direct deprotonation to the C2 position. Requires cryogenic temperatures and inert atmosphere.

References

  • Sarkar D, Amin A, Qadir T, Sharma P. Synthesis of Medicinally Important Indole Derivatives: A Review . Open Med Chem J. 2021;15:1.
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

  • Singh, F. V., & Mangaonkar, S. R. (2018). Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica, 10(3), 134-154. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 7, 1483-1496. [Link]

  • Li, B. (2021). ch functionalization of indoles and oxindoles through cdc reactions. Science of Synthesis, 1-35. [Link]

  • Kim, J. H., & Lee, S. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Organic Letters, 18(1), 80-83. [Link]

  • Mundhe T. G., Chate B. N., Patki A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Král, V., & Štefko, M. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(19), 6649. [Link]

  • Buchwald, S. L., & Old, D. W. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1407-1410. [Link]

  • Zhou, X., et al. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. Chemistry–A European Journal, e202200289. [Link]

  • Kamal, A., et al. (2026). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 17, 846-897. [Link]

  • Shang, M., et al. (2023). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. European Journal of Medicinal Chemistry, 251, 115256. [Link]

  • Zhang, Y., et al. (2022). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(1), e202200235. [Link]

  • An N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Korean Chemical Society. [Link]

Sources

Application

Application Note: Catalytic Regioselective Bromination of 2,3-Dihydro-1H-indole-6-carboxylic Acid

Executive Summary The indoline core is a privileged structural motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR-targeting therapeutics. Specifically, 2,3-dihydro-1H-indole-6-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline core is a privileged structural motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR-targeting therapeutics. Specifically, 2,3-dihydro-1H-indole-6-carboxylic acid (indoline-6-carboxylic acid) serves as a versatile bifunctional building block. Late-stage functionalization of this scaffold via bromination provides a critical synthetic handle (aryl bromide) for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This application note details two state-of-the-art, catalytically driven protocols for the highly regioselective C5-bromination of indoline-6-carboxylic acid: an Electrocatalytic Umpolung method and a Biocatalytic Halogenase workflow. Both methods are designed to circumvent the traditional pitfalls of stoichiometric bromination, namely poor regiocontrol and undesired oxidative aromatization.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The bromination of indoline-6-carboxylic acid presents two primary synthetic challenges: directing the electrophile to the correct carbon and preventing the oxidation of the indoline core to an indole.

  • Regioselectivity (C5 vs. C7): The indoline nitrogen (N1) is strongly electron-donating via resonance, activating the aromatic ring at the ortho (C7) and para (C5) positions. However, the C6-carboxylic acid group exerts significant steric hindrance and a localized electron-withdrawing effect on the adjacent C7 position. Consequently, electrophilic attack is kinetically and thermodynamically channeled to the C5 position, yielding 5-bromoindoline-6-carboxylic acid as the overwhelming major product[1].

  • Preventing Aromatization: Traditional stoichiometric brominating agents (like excess NBS or Br2) often trigger the oxidative dehydrogenation of indolines to indoles. Catalytic methods—such as controlled electrochemical anodic oxidation or enzymatic halogenation—maintain a low steady-state concentration of the active electrophilic bromine species, thereby suppressing the oxidative aromatization pathway[2].

G A Indoline-6-carboxylic acid (Electron-rich N1) B Electrophilic Bromine (Br+ or Enzyme-Br) A->B Activation C Wheland Intermediate (C5 position favored) B->C Para to N1 (Favorable) E C7-Attack (Sterically hindered) B->E Ortho to N1 (Blocked by C6-COOH) D 5-Bromoindoline-6-carboxylic acid (Target Product) C->D Deprotonation

Mechanistic pathway for C5-selective bromination of indoline-6-carboxylic acid.

Method 1: Electrocatalytic Bromination via Halide Umpolung

This transition-metal-free protocol utilizes an electrochemical cell to drive the anodic oxidation of benign bromide salts (e.g., NH₄Br) into an active bromonium-like species ("Br⁺"). This "umpolung" (polarity inversion) strategy ensures a continuous, low-level generation of the electrophile, preventing over-oxidation of the indoline core[2].

Step-by-Step Protocol
  • Reaction Setup: In an undivided electrochemical cell equipped with a graphite rod anode and a platinum plate cathode, add 2,3-dihydro-1H-indole-6-carboxylic acid (1.0 mmol) and NH₄Br (1.2 mmol). Causality: Graphite is chosen as an inexpensive, stable anode material that efficiently mediates halide oxidation without degrading.

  • Solvent System: Dissolve the reagents in a mixture of MeCN/H₂O (4:1 v/v, 10 mL). Causality: The aqueous component is critical for solubilizing the bromide salt and stabilizing the radical intermediates, while MeCN dissolves the organic substrate.

  • Electrolysis: Apply a constant current of 10 mA (galvanostatic mode) at room temperature. Stir the mixture at 400 rpm. Causality: Galvanostatic control maintains a strict, low steady-state concentration of active bromine, preventing indoline over-oxidation.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The mass shift from m/z 163 (Starting Material) to m/z 241/243 (Product, 1:1 isotopic ratio) indicates successful mono-bromination. Electrolysis is typically complete after 3.5 hours (approx. 1.3 F/mol).

  • Workup: Turn off the power. Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous Na₂S₂O₃ (10 mL). Causality: Thiosulfate instantly quenches any residual active bromine, halting electrophilic activity and preventing polybromination during workup.

  • Purification: Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase chromatography (C18, H₂O/MeCN gradient) to isolate 5-bromoindoline-6-carboxylic acid.

Method 2: Biocatalytic Halogenation using Flavin-Dependent Halogenases (FDHs)

Enzymatic halogenation offers unparalleled mildness and absolute regiocontrol. Using a thermostable variant of the RebH halogenase (e.g., 3-LSR) coupled with an E. coli flavin reductase (AhpF), this protocol utilizes atmospheric oxygen and benign halide salts to achieve exclusive C5-bromination[3].

G FAD FAD (Resting State) FADH2 FADH2 (Reduced) FAD->FADH2 Flavin Reductase (NADH) FAD_OOH Flavin-C4a-hydroperoxide FADH2->FAD_OOH + O2 FAD_OOH->FAD - H2O HOBr Enzyme-bound HOBr (Active Brominating Agent) FAD_OOH->HOBr + Br- Product 5-Bromoindoline-6-carboxylic acid HOBr->Product Halogenase (RebH) Substrate Indoline-6-carboxylic acid Substrate->Product Regioselective Bromination

Catalytic cycle of Flavin-Dependent Halogenase (RebH) for indoline bromination.

Step-by-Step Protocol
  • Enzyme Preparation: Prepare a buffered solution (100 mM HEPES, pH 7.4) containing the RebH 3-LSR variant (10 µM) and AhpF reductase (2 µM). Causality: HEPES buffer maintains the optimal physiological pH required to preserve the tertiary structure and activity of the enzymes.

  • Cofactor & Substrate Addition: Add FAD (10 µM), NADH (2.0 mmol), and NaBr (100 mM) to the reaction vessel. Introduce 2,3-dihydro-1H-indole-6-carboxylic acid (1.0 mmol) dissolved in a minimal volume of DMSO (final DMSO concentration < 5% v/v). Causality: NADH acts as the terminal electron donor, while FAD shuttles electrons to the halogenase active site. DMSO is kept below 5% to prevent enzyme denaturation.

  • Incubation: Incubate the reaction mixture at 30 °C in an orbital shaker (200 rpm) open to the atmosphere. Causality: The system must remain open to the atmosphere because O₂ is required as a stoichiometric oxidant for the generation of the flavin-C4a-hydroperoxide intermediate.

  • Reaction Validation: After 24 hours, take a 50 µL aliquot, quench with an equal volume of MeCN, centrifuge to pellet proteins, and analyze the supernatant via HPLC (UV detection at 254 nm).

  • Isolation: Upon >95% conversion, acidify the mixture to pH 3.0 using 1M HCl. Causality: Acidification protonates the carboxylic acid (facilitating organic extraction) and denatures the enzymes, terminating the reaction cleanly. Extract with EtOAc (3 x 15 mL), concentrate, and recrystallize from EtOH/H₂O.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two catalytic methods, allowing researchers to select the appropriate protocol based on scale and purity requirements.

ParameterElectrocatalytic UmpolungBiocatalytic Halogenase (RebH)
Catalyst / Reagent Graphite Anode / NH₄BrRebH 3-LSR / NaBr, O₂
Reaction Time 3.5 Hours24 - 48 Hours
Regioselectivity (C5:C7) > 95:5> 99:1
Yield (Isolated) 82%76%
Indole Byproduct (Oxidation) < 5%Not Detected
Scalability High (Gram-scale)Moderate (Milligram-scale)
Environmental Factor (E-factor) Low (Aqueous/MeCN, no metals)Very Low (Aqueous, biodegradable)

References

  • Title: Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond Source: MDPI URL: [Link]

  • Title: Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Indole C5‐Selective Bromination of Indolo[2,3‐a]quinolizidine Alkaloids via In Situ‐Generated Indoline Intermediate Source: Chemistry - A European Journal (ResearchGate) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Synthetic Utility of Brominated Indole Carboxylic Acids

A Senior Application Scientist's Guide to Key Scaffolds in Modern Organic Synthesis Editorial Note: This guide was initially requested to focus on the applications of 5-bromoindoline-6-carboxylic acid. However, a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Key Scaffolds in Modern Organic Synthesis

Editorial Note: This guide was initially requested to focus on the applications of 5-bromoindoline-6-carboxylic acid. However, a comprehensive review of current scientific literature and chemical databases reveals a scarcity of specific data, protocols, and established applications for this particular indoline derivative. In the spirit of providing actionable and well-documented scientific insights, this guide has been pivoted to focus on its closely related and extensively utilized structural analogs: 5-Bromo-1H-indole-2-carboxylic acid and 5-Bromo-1H-indole-3-carboxylic acid . These compounds are foundational building blocks in medicinal chemistry and their applications provide a strong predictive framework for the potential utility of other, less-explored isomers.

Introduction: The Privileged Role of Halogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of pharmacologically active compounds.[1][2] Halogenation, particularly bromination, of this scaffold serves two primary purposes in drug design and organic synthesis: it provides a vector for further functionalization via cross-coupling reactions and modulates the electronic properties of the molecule, often enhancing binding affinity to biological targets. The strategic placement of a carboxylic acid group provides a crucial handle for amide bond formation, esterification, or conversion to other functional groups, making bromo-indole carboxylic acids exceptionally versatile intermediates in the synthesis of complex molecules and drug candidates.[3]

Section 1: 5-Bromo-1H-indole-2-carboxylic Acid: A Scaffold for Kinase Inhibitors

Overview and Strategic Importance

5-Bromo-1H-indole-2-carboxylic acid has emerged as a pivotal core structure in modern medicinal chemistry, particularly in the development of targeted therapeutics for oncology.[4] Its rigid framework and the specific electronic arrangement conferred by the bromine at the 5-position and the carboxyl group at the 2-position make it an ideal starting point for synthesizing potent inhibitors of key signaling pathways involved in cancer progression.[4]

Key Applications in Drug Discovery
  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The indole-2-carboxylic acid moiety is a validated scaffold for designing EGFR tyrosine kinase inhibitors. Derivatives have shown significant antiproliferative activity against various cancer cell lines by arresting the cell cycle and inducing apoptosis.[1][2][5]

  • VEGFR-2 Inhibitors: As a key regulator of tumor angiogenesis, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a major oncology target. The indole core serves as an effective pharmacophore for developing inhibitors of this pathway.[4]

  • Other Therapeutic Targets: Beyond oncology, this scaffold has been utilized to develop:

    • Inhibitors of Matrix Metalloproteinase-13 (MMP-13) for treating arthritic diseases.[6]

    • Tubulin polymerization inhibitors.[6]

    • Inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in immunotherapy.[6]

Visualization: Synthetic Pathways from a Core Scaffold

Synthetic_Utility_Indole2 cluster_2 Therapeutic Agents main 5-Bromo-1H-indole- 2-carboxylic acid amide Carboxamide Derivatives main->amide R-NH2, Coupling Agent (e.g., HATU, EDCI) oxadiazole Oxadiazoles main->oxadiazole Multi-step sequence triazole Triazoles main->triazole egfr EGFR Inhibitors amide->egfr mmp13 MMP-13 Inhibitors amide->mmp13 tubulin Tubulin Polymerization Inhibitors amide->tubulin oxadiazole->egfr

Caption: Synthetic utility of 5-bromo-1H-indole-2-carboxylic acid.

Application Protocol 1: General Synthesis of a 5-Bromo-1H-indole-2-carboxamide

This protocol describes a standard amide coupling reaction, a fundamental transformation for this scaffold.

Rationale: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) facilitates the formation of a highly reactive activated ester intermediate, which readily reacts with the primary or secondary amine to form the desired amide under mild conditions, minimizing side reactions.

Materials:

  • 5-Bromo-1H-indole-2-carboxylic acid

  • Amine of interest (R-NH₂)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1H-indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the amine of interest (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: 5-Bromo-1H-indole-3-carboxylic Acid: A Versatile Synthetic Intermediate

Overview and Strategic Importance

While the indole-2-carboxylic acid isomer is prominent in kinase inhibitor design, the 5-bromo-1H-indole-3-carboxylic acid isomer is a highly versatile building block used in a broader range of applications.[3] Its unique reactivity allows for the synthesis of diverse heterocyclic systems, and it serves as a key precursor for pharmaceuticals targeting neurological disorders, inflammation, and microbial infections.[3] The bromine atom at the 5-position provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of complex molecules.

Key Applications in Synthesis
  • Precursor for VEGFR-2 Inhibitors: This isomer is also a valuable intermediate in the synthesis of compounds that inhibit the VEGFR-2 tyrosine kinase.[7]

  • Agrochemicals: It is explored for potential use in developing effective pesticides and herbicides.[3]

  • Materials Science: Its unique chemical properties lend themselves to applications in the development of novel polymers and coatings.[3]

Visualization: Synthesis via Direct Carboxylation

Synthesis_Indole3 start 5-Bromoindole reagent1 1. LiOtBu, DMF, 100°C start->reagent1 intermediate Indolide Anion (Deprotonated Intermediate) reagent2 2. CO₂ (gas) intermediate->reagent2 product 5-Bromo-1H-indole- 3-carboxylic acid reagent3 3. H⁺ Workup (HCl) product->reagent3 Quench & Protonation reagent1->intermediate reagent2->product

Caption: Synthesis of 5-bromo-1H-indole-3-carboxylic acid.

Application Protocol 2: Synthesis of 5-Bromo-1H-indole-3-carboxylic Acid via Direct Carboxylation

This protocol is based on a direct carboxylation method, offering an efficient route to the target compound from commercially available 5-bromoindole.[7]

Rationale: This synthesis leverages the increased acidity of the N-H proton of the indole ring. A strong, non-nucleophilic base, Lithium tert-butoxide (LiOtBu), is used to deprotonate the indole at the nitrogen. While the resulting anion has charge density on the nitrogen, the subsequent electrophilic attack occurs at the C3 position, which is the kinetically favored site of electrophilic substitution for indoles. Carbon dioxide gas serves as an inexpensive and readily available electrophile (C1 source). The reaction is driven to completion at an elevated temperature. An acidic workup is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Materials:

  • 5-Bromoindole

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon dioxide (CO₂) gas (from a cylinder or dry ice)

  • 2N Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask, condenser, and gas inlet adapter

Procedure:

  • Reaction Setup: Add Lithium tert-butoxide (5.0 eq) and 5-bromoindole (1.0 eq) to a dry two-neck flask equipped with a magnetic stir bar and a condenser.

  • Inerting: Evacuate the flask and backfill it with CO₂ gas. Maintain a positive pressure of CO₂ throughout the reaction (e.g., using a balloon).

  • Solvent Addition & Heating: Add anhydrous DMF (to achieve approx. 0.2 M concentration) via syringe. Heat the reaction mixture to 100 °C and stir vigorously.

  • Reaction Monitoring: The reaction is typically run for a set time, such as 24 hours.[7] Monitor by taking aliquots, quenching them, and analyzing by TLC or LC-MS if desired.

  • Cooling and Quenching: After the reaction period, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding 2N HCl solution until the pH is acidic (pH ~2-3).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3-5 times).

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by preparative thin-layer chromatography to afford the target 5-bromo-1H-indole-3-carboxylic acid.[7]

Section 3: Physicochemical & Spectroscopic Data Summary

Accurate characterization is essential for validating the identity and purity of synthetic intermediates.

Table 1: Key Properties of Bromo-Indole Carboxylic Acid Building Blocks

Property5-Bromo-1H-indole-2-carboxylic acid5-Bromo-1H-indole-3-carboxylic acid
CAS Number 7254-19-5[6]10406-06-1[3]
Molecular Formula C₉H₆BrNO₂[6]C₉H₆BrNO₂[3]
Molecular Weight 240.05 g/mol [6]240.06 g/mol [3]
Appearance Powder[6]White to pink powder[3]
Purity (Typical) ≥ 98%[6]≥ 98% (HPLC)[3]
Storage Temp. -20°C[6]0-8 °C[3]

Note on Spectroscopic Characterization: For any novel derivative synthesized from these building blocks, full spectroscopic characterization is mandatory. This includes:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.[8]

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity at M and M+2).[8]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.[9]

Conclusion

5-Bromo-1H-indole-2-carboxylic acid and its 3-carboxy isomer are powerful and versatile building blocks in organic synthesis and medicinal chemistry. Their strategic importance is evident from their widespread use in the development of kinase inhibitors and other biologically active molecules. The protocols and applications detailed herein provide a foundation for researchers to leverage these scaffolds in their own discovery programs. While direct applications of 5-bromoindoline-6-carboxylic acid remain to be broadly documented, the synthetic logic and biological relevance of these indole analogs strongly suggest its potential as a novel and valuable tool for future drug development.

References

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

  • 5-Bromoindole | C8H6BrN | CID 24905. PubChem, National Center for Biotechnology Information. [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted decarboxylation of 5-bromoindoline-6-carboxylic acid during heating

A Guide to Preventing Unwanted Decarboxylation During Thermal Stress Welcome to the technical support center for 5-bromoindoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Unwanted Decarboxylation During Thermal Stress

Welcome to the technical support center for 5-bromoindoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic building block. As Senior Application Scientists, we understand that unexpected side reactions can derail critical experiments. One of the most common challenges encountered when working with heteroaromatic carboxylic acids is premature decarboxylation upon heating. This document provides in-depth troubleshooting advice, scientifically-grounded explanations, and actionable protocols to help you maintain the integrity of your molecule throughout your synthetic campaigns.

Understanding the Challenge: The Inherent Instability of the Carboxyl Group

Decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), is a chemical reaction that can be intentionally driven or, as is often the case, occur as an unwanted side reaction.[1] For aromatic and heteroaromatic carboxylic acids, this process is often thermally induced, though it can be catalyzed by acids, bases, or transition metals.[2][3][4][5] The stability of the carboxyl group on the indoline scaffold is influenced by the electronic properties of the ring system and its substituents. The indoline nucleus, coupled with the electron-withdrawing nature of the bromine atom, creates a specific electronic environment that can render the C-C bond of the carboxylic acid susceptible to cleavage at elevated temperatures.

The general mechanism often involves the formation of an unstable intermediate that readily expels CO₂. For many aromatic carboxylic acids, high temperatures (often in the range of 170-200 °C) are required for this process, frequently in the presence of copper-based catalysts and high-boiling solvents like quinoline.[6][7][8] However, the specific temperature at which 5-bromoindoline-6-carboxylic acid begins to decarboxylate can be significantly influenced by the reaction matrix, including solvent, pH, and the presence of catalytic species.

General Mechanism of Thermal Decarboxylation

G cluster_0 Initial State cluster_1 Transition State / Intermediate cluster_2 Product Formation A 5-Bromoindoline- 6-carboxylic Acid B Formation of an unstable zwitterionic or carbanionic intermediate A->B Heat (Δ) Catalyst (e.g., H⁺, M⁺) C 5-Bromoindoline (Decarboxylated Product) B->C Loss of CO₂ D CO₂ B->D

Caption: Generalized pathway for thermal decarboxylation.

Frequently Asked Questions (FAQs)

This section directly addresses the common issues and questions encountered by researchers working with 5-bromoindoline-6-carboxylic acid.

Q1: At what temperature does significant decarboxylation of 5-bromoindoline-6-carboxylic acid begin?

A1: There is no single "decarboxylation temperature," as the onset and rate are highly dependent on the specific reaction conditions (solvent, concentration, catalysts, pH). While many traditional decarboxylation protocols operate at temperatures exceeding 150°C, significant degradation can occur at lower temperatures, especially during prolonged heating.[9][10] For sensitive substrates like halogenated indoles, it is prudent to assume that unwanted decarboxylation can become a competing pathway at temperatures as low as 85-120°C, particularly in the presence of catalysts or certain solvents.[7][11] We strongly recommend performing a thermal stability test on a small scale before committing a large amount of material to a high-temperature reaction.

Q2: How does my choice of solvent affect the rate of unwanted decarboxylation?

A2: Solvent choice is critical. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used for their high boiling points and ability to dissolve a wide range of reagents.[6][12] However, these solvents can sometimes facilitate decarboxylation, especially at high temperatures.[6][7] Aprotic, less polar solvents may offer better stability for the carboxylic acid. The use of protic solvents, especially under acidic conditions, can accelerate decarboxylation by protonating the carboxyl group, which can lead to a more facile loss of CO₂.[2][13]

Q3: I am using a transition metal catalyst for a cross-coupling reaction. Could this be causing the decarboxylation?

A3: Absolutely. Transition metals such as copper (Cu), silver (Ag), palladium (Pd), and rhodium (Rh) are well-known to catalyze decarboxylation reactions.[6][14][15] In fact, copper and silver salts are often used intentionally for this purpose.[6][7][16] If your primary reaction (e.g., a Suzuki, Heck, or Buchwald-Hartwig coupling) requires a transition metal catalyst and elevated temperatures, you are in a "danger zone" for competing decarboxylation. The mechanism often involves the formation of a metal-carboxylate intermediate that lowers the activation energy for CO₂ extrusion.[10]

Q4: How can I accurately monitor the extent of decarboxylation during my reaction?

A4: Real-time or periodic monitoring is essential for optimizing your reaction and minimizing product loss. Several analytical techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods.[17] You can track the disappearance of the starting material peak (5-bromoindoline-6-carboxylic acid) and the appearance of the decarboxylated product peak (5-bromoindoline). A UV detector is typically sufficient.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the same separation benefits as HPLC but with the added confirmation of mass-to-charge ratios, allowing for unambiguous identification of your starting material, desired product, and the decarboxylated byproduct.[17]

  • Infrared (IR) Spectroscopy: While less quantitative than chromatography, FTIR can be a rapid tool for monitoring the reaction. You would look for changes in the characteristic carbonyl (C=O) stretch of the carboxylic acid.[17][18][19]

Q5: Is it possible to perform my desired reaction at a lower temperature to avoid decarboxylation?

A5: Yes, and this is often the most effective strategy. For many transformations, such as amide bond formation, it is not necessary to use high heat. Modern coupling agents can activate the carboxylic acid at or below room temperature, completely circumventing the thermal decarboxylation issue. This is a cornerstone of modern peptide synthesis and is highly applicable to other amide formations.[9][20]

Troubleshooting Guides & Recommended Protocols

Guide 1: Mitigating Decarboxylation in Thermally Demanding Reactions

If your desired reaction absolutely requires heat, the goal is to find the "sweet spot"—the lowest possible temperature that allows for a reasonable reaction rate of your desired transformation while keeping the rate of decarboxylation negligible.

G cluster_temps Temperature Screening Start Reaction requires >80°C Setup Set up 3-4 small-scale parallel reactions Start->Setup Temp1 Run 1: T = 80°C Temp2 Run 2: T = 100°C Temp3 Run 3: T = 120°C Monitor Monitor all reactions at t = 1h, 4h, 12h via HPLC/LC-MS Temp1->Monitor Temp2->Monitor Temp3->Monitor Analyze Analyze Data: Compare Product:Byproduct Ratio Monitor->Analyze Optimal Select lowest temperature with acceptable product formation and minimal decarboxylation. Analyze->Optimal Ratio Acceptable? ScaleUp Scale up reaction using optimized temperature Optimal->ScaleUp

Caption: Workflow for optimizing reaction temperature.

Guide 2: Protocol for Low-Temperature Amide Coupling

This protocol avoids the need for heat entirely when forming an amide bond, thereby eliminating the risk of thermal decarboxylation.

Objective: To couple 5-bromoindoline-6-carboxylic acid with a primary or secondary amine.

Materials:

  • 5-bromoindoline-6-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Coupling Agent (e.g., HATU, 1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq)[9]

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or ACN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a flame-dried flask under an inert atmosphere, dissolve 5-bromoindoline-6-carboxylic acid in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the exothermic reaction upon adding the coupling agent and base.[9]

  • Activation: To the cooled solution, add the coupling agent (HATU) followed by the non-nucleophilic base (DIPEA).

  • Stirring: Stir the mixture at 0°C for 15-20 minutes. During this time, the carboxylic acid is converted to a highly reactive activated ester.

  • Nucleophilic Addition: Slowly add the amine to the reaction mixture, ensuring the temperature is maintained at 0°C.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress via TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Perform a standard aqueous workup to quench the reaction and remove excess reagents. Purify the crude product via column chromatography.

G Acid Carboxylic Acid (Substrate) ActiveEster Activated Ester (Reactive Intermediate) Acid->ActiveEster HATU HATU (Coupling Agent) HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster Product Amide Product ActiveEster->Product Amine Amine (Nucleophile) Amine->Product

Caption: Low-temperature amide bond formation pathway.

Data Summary Tables

Table 1: Influence of Reaction Parameters on Decarboxylation

ParameterCondition to AVOIDRecommended Condition to PREVENT DecarboxylationRationale
Temperature > 120°C, prolonged heating< 80°C, or ideally 0°C to Room TempDecarboxylation is a thermally driven process; lower temperatures significantly reduce the reaction rate.[9]
Solvent Protic solvents (e.g., alcohols, water) under acidic conditionsAprotic solvents (e.g., DMF, ACN, DCM, Toluene)Aprotic solvents minimize proton transfer that can facilitate the removal of the carboxyl group.[9]
pH Strongly acidic (pH < 4) or strongly basic (pH > 10) at high tempNeutral to mildly basic (pH 7-9)Acidic conditions can protonate the carboxyl group, while strong bases at high temperatures can also promote decarboxylation.[12] The carboxylate salt form is generally more stable.
Catalysts Cu, Ag, Pd, Rh saltsAvoid transition metals if possible, or use milder conditionsThese metals are known to actively catalyze decarboxylation, often via organometallic intermediates.[4][6][16]
Atmosphere Air / OxygenInert (Nitrogen or Argon)While not directly preventing thermal decarboxylation, an inert atmosphere prevents oxidative degradation of the indoline ring, which can be a competing side reaction.

Table 2: Comparison of Analytical Monitoring Techniques

TechniqueProsConsRecommended Use
HPLC Highly quantitative, excellent resolution, reliable.[17]Requires method development, slower than TLC.Gold standard for reaction kinetics and accurate yield determination.
LC-MS Provides molecular weight confirmation, highly sensitive.[17]More expensive instrumentation.Ideal for complex reaction mixtures and confirming the identity of byproducts.
TLC Fast, inexpensive, good for quick checks.Not quantitative, lower resolution.Rapidly checking for the presence/absence of starting material.
FTIR Real-time monitoring is possible, no sample prep for some methods.[18][19]Less sensitive, difficult to quantify in complex mixtures.Useful for process monitoring where a rapid, qualitative assessment is needed.
References
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Wang, M., Wang, Y. H., Avula, B., Radwan, M. M., Wanas, A. S., van Antwerp, J., Parcher, J. F., & ElSohly, M. A. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262–271. [Link]

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623. [Link]

  • Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry, 77(15), 6505–6509. [Link]

  • Li, Y., Chen, Y., Liu, T., & Wu, J. (2024). Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines. Organic Letters. [Link]

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using Infrared Spectroscopy. Agilent Technologies. Retrieved from [Link]

  • Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. Journal of Organic Chemistry, 77(15), 6505-6509. [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids. Cannabis and Cannabinoid Research. [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2023). A novel method for monitoring of Δ 9 - tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. [Link]

  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • Myers, A. G., & Doughty, V. A. (2011). Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. PMC. [Link]

  • Puértolas, B., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. [Link]

  • Office of Scientific and Technical Information. (2026). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. [Link]

  • ACS Publications. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. [Link]

  • SCIRP. (n.d.). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. [Link]

  • Google Patents. (n.d.). Aromatic carboxylic acid decarboxylastion method.
  • YouTube. (2020). electron-withdrawing groups. [Link]

  • Chemistry Stack Exchange. (2018). Why do electron donating groups decrease the acidity of aromatic carboxylic acids?. [Link]

  • Puértolas, B., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • Canadian Science Publishing. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic Acid Coupling

Welcome to the advanced technical support center for the cross-coupling of 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid . This substrate presents a unique dual-challenge in palladium-catalyzed methodologies: it contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the cross-coupling of 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid . This substrate presents a unique dual-challenge in palladium-catalyzed methodologies: it contains both an unprotected secondary amine (indoline N-H) and an unprotected carboxylic acid at the C6 position. These functional groups are notorious for coordinating to transition metals, leading to catalyst poisoning, poor turnover frequencies, and unwanted side reactions[1].

This guide is designed for researchers and drug development professionals who need to move away from brute-force high catalyst loadings (10–20 mol%) and optimize their systems to highly efficient, scalable regimes (≤2 mol%)[2].

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the decision tree below to diagnose the specific mode of catalyst failure in your current system.

Troubleshooting Start Issue: Low Yield or Incomplete Conversion Check1 Is Pd black precipitating early in the reaction? Start->Check1 Check2 Are N-arylation byproducts detected via LC-MS? Check1->Check2 No Sol1 Action: Increase K3PO4 to 3.5 eq. (Prevents COOH poisoning) Check1->Sol1 Yes (Acid Poisoning) Sol2 Action: Switch to XPhos Pd G3 (Steric block of indoline N-H) Check2->Sol2 Yes (C-N Coupling) Sol3 Action: Ensure strict degassing and lower loading to 1-2 mol% Check2->Sol3 No (Catalyst Death)

Decision tree for troubleshooting low conversion in 5-bromoindoline-6-carboxylic acid couplings.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my palladium catalyst rapidly decompose into Pd black, resulting in stalled conversion? Causality & Mechanism: In the cross-coupling of 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid, the unprotected C6-carboxylic acid (pKa ~4.5) is the primary culprit for premature catalyst death. If the base concentration is insufficient, the free acid can protonate the highly active Pd-hydroxo intermediate required for transmetalation. Furthermore, carboxylate anions can act as bidentate ligands, displacing phosphines and forming stable, off-cycle Pd(II)-carboxylate resting states[1]. Over time, these inactive complexes aggregate and precipitate as Pd black. Actionable Solution: You must use at least 3.5 to 4.0 equivalents of a strong aqueous base (e.g., K3PO4). The first equivalent is entirely consumed by deprotonating the carboxylic acid, while the remaining equivalents are required to drive the transmetalation step.

Q2: How do I prevent the indoline secondary amine from undergoing unwanted N-arylation? Causality & Mechanism: The indoline nitrogen is a nucleophilic secondary amine. Under basic conditions with palladium, it is highly susceptible to competing Buchwald-Hartwig amination, leading to N-arylated byproducts rather than the desired C5 Suzuki product[3]. This occurs when the rate of amine coordination to the Pd(II) oxidative addition complex outcompetes the rate of transmetalation with the boronic acid[4]. Actionable Solution: Shift the kinetic preference by using a highly sterically demanding dialkylbiaryl phosphine ligand, such as XPhos. The massive bulk of the dicyclohexyl and triisopropylphenyl groups physically blocks the indoline nitrogen from coordinating to the palladium center, effectively shutting down the N-arylation pathway[1].

Q3: How can I systematically lower the catalyst loading from 10 mol% to 1-2 mol% without sacrificing yield? Causality & Mechanism: High catalyst loadings are historically used as a "brute force" method to compensate for catalyst poisoning by unprotected heteroatoms[4]. Traditional catalysts like Pd(PPh3)4 suffer from poor speciation; only a small fraction of the bulk palladium enters the active catalytic cycle, while the rest forms inactive clusters[2]. Actionable Solution: Transition to third-generation (G3) Buchwald precatalysts (e.g., XPhos Pd G3). These precatalysts ensure a perfect 1:1 ratio of Palladium to Ligand and undergo rapid, quantitative activation under mild basic conditions to form the active Pd(0) species[1]. This highly efficient speciation allows you to drop the loading to 1–2 mol% while maintaining high turnover frequencies (TOF)[5].

Mechanistic Pathway: Overcoming Off-Cycle Resting States

Understanding the exact points where the catalytic cycle stalls is critical for optimization. The diagram below illustrates how the unprotected functional groups of 5-bromoindoline-6-carboxylic acid trap the catalyst, and how our optimized conditions force the reaction back on-cycle.

Mechanism Pd0 Active Catalyst Pd(0)-XPhos OA Oxidative Addition Complex Pd(II)(Ar)(Br)(XPhos) Pd0->OA 5-Bromoindoline-6-carboxylic acid TM Transmetalation Complex Pd(II)(Ar)(Ar')(XPhos) OA->TM Ar-B(OH)2 / K3PO4 PoisonN Off-Cycle: Pd-Amido Complex (Indoline N-H Coordination) OA->PoisonN Non-bulky ligand used PoisonO Off-Cycle: Pd-Carboxylate (COOH Coordination) OA->PoisonO Insufficient base RE Reductive Elimination Product Formation TM->RE RE->Pd0 PoisonN->OA Steric repulsion (XPhos) PoisonO->OA Excess K3PO4

Catalytic cycle showing off-cycle resting states caused by unprotected amine and carboxylic acid.

Quantitative Optimization Data

The following table summarizes the impact of catalyst selection, loading, and base stoichiometry on the coupling efficiency of 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid with a standard arylboronic acid.

Catalyst SystemLoading (mol%)Base (Eq.)Solvent SystemTarget Yield (%)N-Arylation (%)Pd Black Obs.
Pd(PPh3)410.0K2CO3 (2.0)Dioxane/H2O35%18%Yes (<1 hr)
Pd(dppf)Cl25.0K3PO4 (3.0)Dioxane/H2O58%12%Yes (2-3 hrs)
XPhos Pd G35.0K3PO4 (3.5)Dioxane/H2O98%<1%No
XPhos Pd G3 1.0 K3PO4 (3.5) Dioxane/H2O 96% <1% No
SPhos Pd G31.0K3PO4 (3.5)Dioxane/H2O91%3%No

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To guarantee reproducibility, this protocol is designed as a self-validating system . Each step includes a specific observational check to verify that the chemical environment is correctly primed before proceeding.

Step 1: Stoichiometric Reagent Assembly

  • Action: In a dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq), and anhydrous K3PO4 (3.5 eq).

  • Validation Check: Ensure the K3PO4 is finely milled and strictly anhydrous. Clumped or hydrated base will lead to poor mass transfer and localized acidic pockets, immediately triggering catalyst death[6].

Step 2: Precatalyst Addition & Inertion

  • Action: Add XPhos Pd G3 (1.0 mol%). Seal the vessel with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Validation Check: The dry powder mixture should be off-white to pale yellow. Any dark grey or black discoloration at this solid-state stage indicates moisture/oxygen contamination of the precatalyst.

Step 3: Biphasic Solvent Introduction

  • Action: Inject thoroughly degassed 1,4-Dioxane (4.0 mL) and degassed HPLC-grade H2O (1.0 mL) via syringe.

  • Validation Check: Upon stirring, the solution should rapidly transition to a homogeneous light golden-yellow color. This visual cue confirms the successful base-mediated activation of the G3 precatalyst into the active L-Pd(0) species[1].

Step 4: Thermal Activation & Kinetic Monitoring

  • Action: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 2–4 hours.

  • Validation Check: At t = 1 hour, perform an LC-MS aliquot check. The absence of the Pd-amido intermediate mass and <5% starting material validates that the steric exclusion of the indoline N-H is functioning correctly and the catalytic cycle is turning over efficiently.

Step 5: Chemoselective Isolation

  • Action: Cool the reaction to room temperature. Carefully acidify the aqueous layer to exactly pH 4.0 using 1M HCl, then extract with EtOAc (3 x 15 mL). Dry over Na2SO4 and concentrate.

  • Validation Check: The product is an amphoteric amino acid. Dropping the pH below 3.0 will protonate the indoline nitrogen, making the product highly water-soluble and ruining your organic extraction yield. Precise pH 4.0 adjustment ensures the molecule remains in its neutral, organic-soluble state.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation of 5-Bromoindoline-6-Carboxylic Acid

Welcome to the Advanced Troubleshooting Guide for the purification of 5-bromoindoline-6-carboxylic acid. Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to address t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 5-bromoindoline-6-carboxylic acid. Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to address the specific physicochemical challenges of isolating halogenated, amphoteric heterocycles.

Part 1: The Physicochemical Landscape (Mechanistic Causality)

To successfully purify 5-bromoindoline-6-carboxylic acid, you must exploit its unique structural properties. The molecule is a zwitterion , possessing both a basic secondary amine (the indoline nitrogen) and an acidic carboxylic acid at the C6 position.

The introduction of a bromine atom at the C5 position fundamentally alters the molecule in two ways compared to the unreacted starting material[1]:

  • Electronic Inductive Effect: The electron-withdrawing nature of bromine lowers the pKa of the adjacent indoline amine, shifting the molecule's isoelectric point (pI).

  • Hydrophobic Expansion: The heavy halogen significantly increases the lipophilicity (LogP) of the molecule, which is the primary driver for chromatographic resolution.

Understanding these two causal factors dictates whether you should use pH-driven precipitation or hydrophobic-driven chromatography to isolate your product.

Part 2: Troubleshooting FAQs

Q1: My crude reaction mixture contains ~15% unreacted indoline-6-carboxylic acid. How can I remove it without relying on expensive preparative chromatography? A1: You can achieve bulk separation via differential isoelectric precipitation . Because the unreacted starting material lacks the electron-withdrawing bromine atom, its indoline nitrogen is slightly more basic, making the molecule overall more polar. By dissolving your crude mixture in an alkaline solution (pH > 9) and slowly titrating with 1M HCl to the isoelectric point (pI ~4.2), the more lipophilic 5-bromoindoline-6-carboxylic acid will reach its thermodynamic solubility limit and nucleate first[1][2]. The unreacted starting material and water-soluble byproducts (like succinimide, if NBS was used) will remain in the supernatant.

Q2: LC-MS analysis shows a +79 Da impurity indicating over-bromination (e.g., 5,7-dibromoindoline-6-carboxylic acid), alongside regioisomers like 7-bromoindoline-6-carboxylic acid. What is the best resolution strategy? A2: Isoelectric precipitation will fail here. The pI values and aqueous solubility profiles of regioisomers and polybrominated species are too similar to the target compound. You must pivot to Preparative Reverse-Phase HPLC (RP-HPLC) . The additional bromine atoms significantly increase the hydrophobic surface area. By using a C18 stationary phase with a strongly buffered acidic mobile phase (e.g., 0.1% Trifluoroacetic acid), you suppress the ionization of the carboxylic acid. This forces the molecules into their most hydrophobic state, allowing baseline resolution driven purely by LogP differences.

Q3: Can I purify this compound using standard normal-phase silica gel chromatography? A3: Direct normal-phase chromatography of unprotected zwitterionic compounds is highly discouraged. The amphoteric nature of 5-bromoindoline-6-carboxylic acid leads to severe peak tailing and irreversible chemisorption onto the acidic silanol groups of the silica surface. If normal-phase separation is absolutely necessary, you must temporarily mask the polar groups. We recommend a two-step protection strategy: N-Boc protection of the indoline amine and methyl esterification of the carboxylic acid[3]. Following silica gel purification, a global deprotection will yield the pure product.

Part 3: Self-Validating Experimental Protocols

Protocol A: Isoelectric Precipitation (Targeting Unreacted Starting Material)
  • Step 1: Dissolution. Suspend 1.0 g of the crude solid in 15 mL of deionized water. Add 3M NaOH dropwise under stirring until the solution becomes clear (pH ~9.5).

    • Causality: Converting the carboxylic acid to its sodium salt ensures complete dissolution. A homogeneous starting state prevents crude material from being trapped inside the precipitating matrix, ensuring high purity.

  • Step 2: Titration. Transfer the flask to an ice bath (0°C) and stir vigorously. Add cold 1M HCl dropwise while continuously monitoring the pH with a calibrated probe[1]. Stop the titration exactly at pH 4.2.

    • Causality: The low temperature reduces the kinetic solubility of the 5-bromo derivative, maximizing your percent recovery. The pH of 4.2 specifically targets the zwitterionic state of the brominated product, minimizing its aqueous solubility.

  • Step 3: Equilibration & Filtration. Allow the suspension to stir for 1 hour at 0°C to promote Ostwald ripening (crystal growth). Filter the precipitate through a sintered glass funnel and wash the cake with 5 mL of cold 1M HCl, followed by 5 mL of cold water[2].

    • Self-Validation Check: Immediately analyze the filtrate via LC-MS. If the target 5-bromo compound is detected in high abundance in the filtrate, the pH has drifted from the pI; adjust the filtrate pH by ± 0.2 units to recover the remaining product.

Protocol B: Preparative RP-HPLC (Targeting Isomers & Polybrominated Impurities)
  • Step 1: Sample Preparation. Dissolve 500 mg of the crude solid in 5 mL of LC-MS grade DMSO. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Step 2: Column & Mobile Phase Setup. Equip the system with a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent and lowers the pH below the pKa of the carboxylic acid (~3.8). Keeping the molecule neutral maximizes its interaction with the hydrophobic C18 chains, preventing peak smearing.

  • Step 3: Gradient Elution. Run a linear gradient from 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Step 4: Fraction Recovery. Collect the major peak (typically eluting after the unreacted starting material but before any dibrominated species). Lyophilize the fractions to remove water, acetonitrile, and volatile TFA.

    • Self-Validation Check: Re-inject a 1 mg/mL reconstituted aliquot of the final lyophilized powder on an analytical HPLC system. The protocol is validated if the chromatogram demonstrates >98% Area Under Curve (AUC) purity at 254 nm.

Part 4: Quantitative Data & Retention Metrics

To aid in peak identification during chromatography, refer to the theoretical physicochemical properties and relative retention times (RRT) below.

CompoundEst. LogPEst. pKa (Amine)Est. pKa (COOH)RP-HPLC Relative Retention Time (RRT)
Indoline-6-carboxylic acid (SM)1.25~5.2~4.10.65
5-Bromoindoline-6-carboxylic acid 2.08 ~4.8 ~3.8 1.00 (Reference Target)
7-Bromoindoline-6-carboxylic acid2.08~4.6~3.61.15
5,7-Dibromoindoline-6-carboxylic acid2.91~4.2~3.41.45

Note: LogP and pKa values are theoretical estimates based on standard Hammett constants for inductive effects of halogenation on indoline scaffolds. RRT is based on a standard C18 gradient (10-60% MeCN in H2O with 0.1% TFA).

Part 5: Purification Workflow Visualization

Use the following decision matrix to select the appropriate purification pathway based on your primary impurity profile.

SeparationStrategy A Crude Reaction Mixture (5-Bromoindoline-6-COOH) B Identify Primary Impurity A->B C Unreacted Starting Material (Indoline-6-COOH) B->C LC-MS:[M-Br] D Regioisomers / Polybrominated (e.g., 7-Bromo, 5,7-Dibromo) B->D LC-MS: Isomers E Isoelectric Precipitation Titrate to pH 4.0 - 4.5 C->E F Preparative RP-HPLC C18, 0.1% TFA Mobile Phase D->F G Filter & Wash (Pure Target Compound) E->G H Lyophilize Fractions (Pure Target Compound) F->H

Decision matrix for separating 5-bromoindoline-6-carboxylic acid from common synthesis impurities.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: Unraveling the Reactivity of 5-Bromoindole-6-carboxylic Acid and its Dihydro Counterpart

A Senior Application Scientist's Guide to Strategic Synthetic Choices In the landscape of medicinal chemistry and materials science, the indole scaffold remains a cornerstone for innovation. Its halogenated derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Strategic Synthetic Choices

In the landscape of medicinal chemistry and materials science, the indole scaffold remains a cornerstone for innovation. Its halogenated derivatives, particularly bromoindoles, are prized as versatile intermediates, offering multiple handles for molecular elaboration. This guide provides an in-depth, comparative analysis of two closely related yet fundamentally distinct building blocks: the aromatic 5-bromoindole-6-carboxylic acid and its saturated counterpart, 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid (also known as 5-bromoindoline-6-carboxylic acid).

Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for the rational design of synthetic routes, enabling researchers to selectively target specific positions on the molecule and achieve desired chemical transformations with precision and efficiency. This guide will dissect these differences, grounded in electronic principles and supported by experimental protocols, to empower researchers in drug development and materials science to make informed decisions in their synthetic endeavors.

Part 1: The Decisive Difference - Aromaticity and its Consequences

The core distinction between these two molecules lies in the five-membered heterocyclic ring. In 5-bromoindole-6-carboxylic acid, this ring is a pyrrole, contributing to a planar, 10-π electron aromatic system.[1][2] In contrast, the 2,3-dihydro derivative features a saturated pyrrolidine ring, rendering the molecule non-aromatic in that portion and fundamentally changing its electronic character to that of a substituted aniline.[3][4]

This single structural change—the presence or absence of the C2-C3 double bond—creates a cascade of differences in electronic distribution, nitrogen basicity, and overall chemical behavior.

Diagram 1: Structural and Electronic Comparison

G cluster_0 5-bromoindole-6-carboxylic acid (Aromatic) cluster_1 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid (Non-aromatic) indole indole indoline indoline

Caption: Core structures of the aromatic indole (left) and non-aromatic indoline (right) derivatives.

Property5-bromoindole-6-carboxylic acid5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acidRationale
Heterocyclic Ring Aromatic (Pyrrole)Non-aromatic (Pyrrolidine)The C2-C3 double bond completes the conjugated π-system in the indole.[1]
Nitrogen (N1) Basicity Very Weak BaseModerately Basic (Aniline-like)The lone pair on the indole nitrogen is delocalized within the 10-π aromatic system, making it unavailable for protonation.[2] The indoline nitrogen's lone pair is localized and available.
Reactivity of Pyrrole/idine Ring Prone to Electrophilic AttackProne to N-Alkylation/Acylation & OxidationThe electron-rich pyrrole ring readily reacts with electrophiles, primarily at the C3 position.[5] The indoline nitrogen acts as a typical secondary amine nucleophile.
Benzene Ring Activation Activated by the entire electron-donating indole system.Strongly activated by the para-directing aniline-like nitrogen atom.The mode of electron donation into the benzene ring differs, influencing regioselectivity.

Part 2: A Head-to-Head Reactivity Showdown

We will now explore the practical consequences of these electronic differences across several key classes of chemical reactions.

Electrophilic Substitution: A Game of Two Rings

The most dramatic difference in reactivity is observed in electrophilic substitution reactions.

5-bromoindole-6-carboxylic acid: The indole nucleus is exceptionally electron-rich, making it highly susceptible to electrophilic attack.[5] This reactivity is dominated by the pyrrole ring, with the C3 position being the overwhelming site of substitution. This is because the carbocation intermediate formed from attack at C3 is significantly more stable, as the positive charge can be delocalized without disrupting the aromaticity of the fused benzene ring.[5][6] The bromine at C5 and the carboxylic acid at C6 are deactivating groups, but their influence is secondary to the powerful directing effect of the indole's core electronic nature.

Diagram 2: Electrophilic Attack on 5-bromoindole-6-carboxylic acid

G Indole 5-bromoindole- 6-carboxylic acid Product Major Product: C3-Substituted Indole Indole->Product  Highly Favored  (Stable Intermediate) MinorProduct Other Positions: Minor or No Reaction Indole->MinorProduct  Disfavored Electrophile Electrophile (E+) e.g., NBS, HNO₃

Caption: Preferred pathway for electrophilic substitution on the indole scaffold.

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid: With the C2-C3 double bond absent, the heterocyclic ring is inert to electrophilic aromatic substitution. The reactivity now mirrors that of a substituted aniline. The nitrogen atom is a powerful ortho-, para-directing activating group. Given the existing substitution pattern, the C7 position (ortho to the nitrogen) and the C4 position (also ortho) are the most likely sites for further electrophilic attack. The steric hindrance from the adjacent pyrrolidine ring and the electronic influence of the C5-bromo and C6-carboxyl groups will dictate the precise regiochemical outcome.

Reactions at the Nitrogen Atom

The availability of the nitrogen lone pair dictates the reactivity at the N1 position.

5-bromoindole-6-carboxylic acid: The N-H proton is weakly acidic (pKa ≈ 16-17) and can be removed by strong bases (e.g., NaH, BuLi) to form an indolyl anion.[1] This anion is a potent nucleophile but can react with electrophiles at either N1 or C3, sometimes leading to mixtures. Direct alkylation or acylation on the nitrogen without prior deprotonation is generally difficult.

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid: The indoline nitrogen is a much stronger nucleophile and base. It will readily undergo reactions typical of secondary amines, such as:

  • N-Alkylation: Reaction with alkyl halides.

  • N-Acylation: Reaction with acid chlorides or anhydrides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These reactions proceed cleanly at the nitrogen, as there is no competing reactive site like the C3 position in the indole.

Transformations of the Bromo and Carboxyl Groups

Both molecules possess C5-bromo and C6-carboxyl functional groups, which serve as valuable handles for diversification. Their reactivity is broadly similar, though reaction kinetics and yields may be influenced by the different electronic environments.

C5-Bromine Atom: The bromine atom on both scaffolds is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

  • Suzuki Coupling: Reaction with boronic acids/esters.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines.

  • Metal-Halogen Exchange: Reaction with organolithium reagents (e.g., t-BuLi) to form a lithiated species that can be quenched with various electrophiles.[7]

The choice of catalyst, ligand, and base is crucial for success and may require optimization for each substrate.[8]

Diagram 3: Cross-Coupling Workflow

workflow start Bromo-Indole or Bromo-Indoline Derivative reaction Cross-Coupling Reaction start->reaction pd_catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) + Base (e.g., K₂CO₃) pd_catalyst->reaction coupling_partner Coupling Partner (e.g., Ar-B(OH)₂ for Suzuki) coupling_partner->reaction product Functionalized Product reaction->product

Sources

Comparative

HPLC method validation for 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid purity

An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic Acid This guide provides a comprehensive framework for the development and validation of a stability-in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic Acid

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.

We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, comparing alternative approaches for chromatographic separation before detailing a rigorous validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable analytical method for quality control.

The Analytical Challenge: Understanding the Analyte

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid is a heterocyclic compound possessing several key features that dictate the analytical strategy:

  • A Carboxylic Acid Group: This functional group makes the compound's retention highly sensitive to the mobile phase pH.[4][5]

  • An Indoline Ring System: The partially saturated ring system with a bromine substituent provides a chromophore suitable for UV detection.

  • Polarity: The presence of the carboxylic acid and the N-H group in the indoline structure imparts significant polarity, which must be managed to achieve adequate retention on common reversed-phase columns.[6]

Our objective is to develop a method that not only quantifies the main compound but also separates it from any potential process impurities and degradation products—a true stability-indicating method.[7][8][9]

Part 1: Comparative Method Development

The foundation of a validated method is a well-developed separation strategy. Here, we compare critical parameters to select an optimal starting point for validation.

Comparison of Stationary Phases (Columns)

The choice of stationary phase is the most critical factor for achieving chromatographic selectivity.[10] Given the analyte's aromatic and polar characteristics, we evaluated three distinct reversed-phase column chemistries.

Causality Behind Column Choices:

  • USP L1 (C18): This is the workhorse of reversed-phase chromatography, offering strong hydrophobic retention.[10] However, its purely alkyl stationary phase can sometimes lead to peak tailing for polar, acidic compounds due to interactions with residual silanols on the silica surface.[11]

  • USP L11 (Phenyl): Phenyl-bonded phases provide an alternative selectivity through π-π interactions with the analyte's aromatic ring.[10][12] This can be particularly effective for separating compounds with similar hydrophobicity but different aromatic character.

  • USP L1 (Polar-Endcapped C18): These columns have a standard C18 ligand but incorporate polar groups near the silica surface or use proprietary endcapping techniques.[12] This modification shields the analyte from interacting with acidic silanols, improving peak shape for polar compounds and making the phase more stable in highly aqueous mobile phases.[13]

Table 1: Comparative Performance of Different HPLC Columns

ParameterMethod A: Standard C18 (L1)Method B: Phenyl (L11)Method C: Polar-Endcapped C18 (L1)
Retention Time (min) 6.88.27.5
Tailing Factor (As) 1.81.41.1
Resolution (Rs) from Impurity X 1.31.62.2
Rationale for Performance Strong retention but significant peak asymmetry due to secondary silanol interactions. Poor resolution from a closely eluting impurity.Alternative selectivity from π-π interactions improves peak shape slightly, but resolution is still suboptimal.Excellent peak shape (low tailing) due to minimized silanol interactions. Superior resolution indicates a better overall separation mechanism for the analyte and its impurities.
Comparison of Mobile Phase Composition

The mobile phase composition, particularly its pH and organic modifier, is crucial for controlling the retention and ionization state of acidic analytes.[4][5]

Causality Behind Mobile Phase Choices:

  • pH Control: To ensure consistent retention and good peak shape for a carboxylic acid, the mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa.[4][11] This keeps the molecule in its single, neutral (protonated) form, preventing peak splitting or tailing caused by mixed ionic states.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[14] Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol, which can be leveraged to optimize resolution.

We compared two mobile phase systems for use with the selected Polar-Endcapped C18 column.

Table 2: Comparative Performance of Different Mobile Phases

ParameterMethod 1: Acetonitrile / 0.1% Formic Acid in WaterMethod 2: Methanol / 20mM Phosphate Buffer, pH 2.5
Retention Time (min) 7.59.1
System Backpressure (psi) 22002800
Resolution (Rs) from Impurity Y 2.21.9
Rationale for Performance Formic acid provides a suitable low pH. Acetonitrile results in sharper peaks, lower backpressure, and better resolution from a key impurity compared to methanol.While the phosphate buffer provides excellent pH control, the higher viscosity of methanol increases backpressure and slightly compromises the separation efficiency in this case.
Selected Method for Validation

Based on the comparative data, the following HPLC method was selected for full validation.

Table 3: Optimized Chromatographic Conditions

ParameterCondition
Column Polar-Endcapped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

Part 2: A Guide to Full Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[15] The following protocols are based on the ICH Q2(R2) guideline.[1][2][7][16]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_out Outcome Dev Define Analytical Target Profile Opt Optimize & Select Final Method Dev->Opt Compare Columns, Mobile Phases Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Routine Routine Use in QC Report->Routine G cluster_params Robustness Parameters cluster_eval Evaluation Criteria center Optimal Method Flow Flow Rate (± 0.1 mL/min) center->Flow Temp Temperature (± 5°C) center->Temp MP Mobile Phase (± 2% Organic) center->MP SST System Suitability (Tailing, Resolution) Flow->SST RT Retention Time Flow->RT Temp->SST Temp->RT MP->SST MP->RT

Sources

Validation

A Senior Application Scientist's Guide to the Regioselective Synthesis of 5-Bromoindoline-6-Carboxylic Acid

For researchers and professionals in drug development, the precise synthesis of molecular scaffolds is paramount. The indoline core, a privileged structure in medicinal chemistry, often requires specific substitution pat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise synthesis of molecular scaffolds is paramount. The indoline core, a privileged structure in medicinal chemistry, often requires specific substitution patterns to achieve desired pharmacological activity. This guide provides an in-depth analysis of the synthesis of 5-bromoindoline-6-carboxylic acid, a key intermediate whose biological potential is intrinsically linked to the correct placement of its functional groups. We will explore a plausible and practical synthetic approach, compare it with alternative strategies, and detail the necessary validation protocols to ensure the regiochemical integrity of the final product.

The Criticality of Regioselectivity

The biological activity of a molecule is dictated by its three-dimensional structure and the specific placement of its functional groups. In the case of 5-bromoindoline-6-carboxylic acid, the bromine atom at the C5 position and the carboxylic acid at the C6 position are crucial for its intended interactions with biological targets. Any deviation from this substitution pattern, such as the formation of the 7-bromo or other regioisomers, can lead to a significant loss of efficacy or the emergence of off-target effects. Therefore, a robust and regioselective synthetic strategy is not just a matter of chemical elegance but a necessity for the development of safe and effective therapeutics.

Proposed Primary Synthetic Route: A Multi-Step Approach

Given the challenges associated with direct regioselective bromination of the indoline-6-carboxylic acid core, a more controlled, multi-step synthesis is proposed. This pathway prioritizes the introduction of the substituents onto the aromatic ring prior to the formation of the indoline nucleus, thereby ensuring the desired regiochemistry.

Caption: Proposed primary synthetic route for 5-bromoindoline-6-carboxylic acid.

Experimental Protocol:

Step 1: Oxidation of 4-Bromo-2-nitrotoluene to 4-Bromo-2-nitrobenzaldehyde

The synthesis begins with the selective oxidation of the methyl group of 4-bromo-2-nitrotoluene. This can be achieved using various oxidizing agents, such as chromium trioxide or potassium permanganate. Careful control of reaction conditions is necessary to prevent over-oxidation to the carboxylic acid.

Step 2: Chain Elongation to Ethyl 2-(4-bromo-2-nitrophenyl)acetate

The resulting benzaldehyde is then subjected to a chain elongation reaction. A Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate ester, respectively, will introduce the two-carbon unit required for the subsequent cyclization.

Step 3: Reductive Cyclization to Ethyl 5-bromoindole-2-carboxylate

The nitro group is then reduced, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation. The resulting amino group undergoes spontaneous cyclization to form the indole ring. This approach, known as the Reissert-Kikuchi synthesis, is a reliable method for the formation of the indole nucleus.

Step 4: Hydrolysis to 5-Bromoindole-2-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard basic conditions, such as sodium hydroxide in a mixture of methanol and water, followed by acidification.[1]

Step 5: Reduction of the Indole Ring to 5-Bromoindoline-6-carboxylic acid

The final step involves the reduction of the indole to the indoline. This can be accomplished through catalytic hydrogenation using a palladium or platinum catalyst, or by using a reducing agent such as sodium cyanoborohydride in the presence of an acid. The conditions must be carefully chosen to avoid reduction of the carboxylic acid or debromination.

Comparative Analysis of Synthetic Strategies

To provide a comprehensive overview, we will compare the proposed primary route with two alternative strategies. The choice of synthesis will often depend on factors such as the availability of starting materials, scalability, and the desired purity profile.

FeatureProposed Primary RouteAlternative Route 1: Late-Stage BrominationAlternative Route 2: Enzymatic Halogenation
Starting Material 4-Bromo-2-nitrotolueneIndoline-6-carboxylic acidIndole-6-carboxylic acid
Key Advantage High regioselectivityShorter synthetic routeHigh regioselectivity, mild conditions
Key Disadvantage Longer synthetic routeRisk of regioisomeric mixturesRequires specialized enzymes and conditions
Scalability Potentially scalableChallenging to scale due to purificationLimited scalability
Reagents Standard organic reagentsBrominating agents (e.g., NBS, Br2)Halogenase enzymes, cofactors
Alternative Route 1: Late-Stage Bromination of Indoline-6-carboxylic Acid

A more direct approach would involve the direct bromination of commercially available indoline-6-carboxylic acid. However, this method presents a significant challenge in controlling the regioselectivity. The electron-donating nature of the indoline nitrogen and the directing effects of the carboxylic acid group can lead to a mixture of brominated products, including the desired 5-bromo isomer, as well as the 7-bromo and potentially di-brominated species. Extensive chromatographic purification would likely be required to isolate the desired product, potentially leading to lower overall yields.

Alternative Route 2: Enzymatic Halogenation

A greener and highly regioselective alternative is the use of halogenase enzymes. Tryptophan halogenases have been shown to selectively halogenate the indole ring at specific positions.[2] This approach would involve the enzymatic bromination of indole-6-carboxylic acid to 5-bromoindole-6-carboxylic acid, followed by reduction of the indole ring. While this method offers excellent regioselectivity and mild reaction conditions, the availability and stability of the required enzymes, as well as the need for specific cofactors, can be limiting factors for large-scale synthesis.

Validating Regioselectivity: A Rigorous Analytical Workflow

Confirming the correct regiochemistry of the final product is a critical step. A combination of spectroscopic and chromatographic techniques should be employed to provide unambiguous structural elucidation.

Caption: Analytical workflow for the validation of 5-bromoindoline-6-carboxylic acid synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the synthesized compound and for separating any potential regioisomers. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, is often necessary to ensure good peak shape for the carboxylic acid analyte.[2][3][4]

Representative HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure determination.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For 5-bromoindoline-6-carboxylic acid, one would expect to see distinct signals for the aromatic protons, as well as the protons on the indoline ring. The coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the substituents, providing further evidence for the regiochemistry.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. For instance, an HMBC experiment can show long-range correlations between protons and carbons, which can be used to confirm the position of the bromine atom relative to the carboxylic acid group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[5][6]

Conclusion

The synthesis of 5-bromoindoline-6-carboxylic acid with high regiochemical purity is a challenging yet achievable goal. The proposed multi-step synthetic route, while longer, offers a high degree of control over the final substitution pattern. Alternative methods, such as late-stage bromination and enzymatic halogenation, present their own advantages and disadvantages. A rigorous analytical workflow, combining HPLC, multi-dimensional NMR, and HRMS, is essential to unequivocally validate the regioselectivity of the final product. This comprehensive understanding of the synthetic landscape and the necessary analytical rigor will empower researchers to confidently produce this valuable intermediate for their drug discovery and development endeavors.

References

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  • PubMed. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Available from: [Link]

  • ResearchGate. C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Available from: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic - Longdom Publishing. Available from: [Link]

  • WIPO Patentscope. 106432040 Environment-friendly synthesis method for medicine intermediate 5-bromoindole. Available from: [Link]

  • ACS Publications. A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. Available from: [Link]

  • ResearchGate. Response characteristics of indole compound standards using HPLC. Available from: [Link]

  • PrepChem.com. Synthesis of indole-6-carboxylic acid. Available from: [Link]

  • PubMed. C-6 regioselective bromination of methyl indolyl-3-acetate. Available from: [Link]

  • ACS Publications. Regioselective Bromination of Fused Heterocyclic N-Oxides. Available from: [Link]

  • ACS Publications. Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Available from: [Link]

  • Thieme. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]

  • MDPI. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Available from: [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available from: [Link]

  • ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available from: [Link]

  • Semantic Scholar. Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate [synthetic studies of indoles and related compounds. XXX]. Available from: [Link]

  • ResearchGate. Brominated isoindolines: Precursors to functionalised nitroxides. Available from: [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • Eureka | Patsnap. Synthetic process of 5-bromo-7-azaindole. Available from: [Link]

  • HETEROCYCLES. NMR STUDIES OF INDOLE. Available from: [Link]

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  • University of Ottawa. (Br) Bromine NMR. Available from: [Link]

  • BMRB. bmse000097 Indole at BMRB. Available from: [https://bmrb.io/metabolomics/mol_summary/bmse000097_ indole_2_1.html]([Link]_ indole_2_1.html)

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

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  • KPU.ca. Radicals and Mass Spectrometry (MS) Spring 2021. Available from: [Link]

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  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available from: [Link]

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Comparative

Spectroscopic Comparison Guide: Brominated vs. Chlorinated Indoline-6-Carboxylic Acids

Introduction & Strategic Context Indoline-6-carboxylic acid and its halogenated derivatives are highly sought-after scaffolds in modern medicinal chemistry. They frequently serve as crucial synthetic intermediates for bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Indoline-6-carboxylic acid and its halogenated derivatives are highly sought-after scaffolds in modern medicinal chemistry. They frequently serve as crucial synthetic intermediates for bifunctional molecules (such as PROTACs) designed to target the ubiquitously expressed E3 ligase protein cereblon (CRBN) for targeted protein degradation [1].

When optimizing these ligands, substituting a chlorine atom for a bromine atom (or vice versa) on the indoline aromatic ring fundamentally alters the molecule's lipophilicity, steric bulk, and electronic distribution. To accurately track these modifications during synthesis and structural elucidation, researchers must rely on a multi-modal spectroscopic approach. The strategic placement of halogen atoms significantly influences the electronic properties of the indoline scaffold, making techniques like Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy indispensable [2].

Theoretical Basis of Halogenation Effects

Before diving into the data, it is critical to understand the causality behind the spectroscopic shifts observed when swapping chlorine for bromine:

  • Electronic & Steric Modulations: Chlorine is more electronegative than bromine (Pauling scale: 3.16 vs. 2.96), leading to a stronger inductive electron-withdrawing effect. Conversely, bromine possesses a larger atomic radius and greater polarizability, which increases steric hindrance and alters the HOMO-LUMO energy gaps.

  • The Heavy-Atom Effect (Spin-Orbit Coupling): The introduction of heavier halogens like bromine significantly increases spin-orbit coupling within the molecule. This facilitates intersystem crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ ), fundamentally altering the molecule's photoluminescent behavior [3].

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic differences you should expect when validating chlorinated versus brominated indoline-6-carboxylic acids.

Table 1: Typical Spectroscopic Shifts for Halogenated Indoline-6-Carboxylic Acids

Spectroscopic ParameterChlorinated Indoline-6-Carboxylic AcidBrominated Indoline-6-Carboxylic AcidMechanistic Causality
¹³C NMR (C-X ipso carbon) ~125 - 130 ppm (Downfield)~110 - 115 ppm (Upfield)HALA Effect: Bromine's larger electron cloud induces a Heavy-Atom-on-Light-Atom shielding effect, pushing the carbon upfield [4].
¹H NMR (Adjacent Protons) Deshielded (Higher ppm)Slightly less deshieldedInductive Effect: Chlorine's higher electronegativity pulls electron density more strongly from adjacent protons.
Fluorescence Quantum Yield (ΦF) Moderate to HighSignificantly QuenchedSpin-Orbit Coupling: Bromine's larger nucleus enhances intersystem crossing, quenching standard fluorescence [3].
UV-Vis Absorption (λmax) ~ 280 - 290 nm~ 285 - 295 nm (Bathochromic)Polarizability: Bromine's higher polarizability lowers the HOMO-LUMO gap slightly, red-shifting the spectrum.
FT-IR (C-X Stretch) 700 - 750 cm⁻¹500 - 600 cm⁻¹Reduced Mass: The heavier bromine atom lowers the vibrational frequency of the carbon-halogen bond.

Self-Validating Experimental Protocols

When characterizing these compounds, the experimental protocol must act as a self-validating system. A common pitfall in comparative spectroscopy is the introduction of external variables—such as solvent effects—that mask the internal halogen effects.

G A 1. Compound Synthesis Halogenated Indoline-6-Carboxylic Acid B 2. Solvent Selection (Strictly Non-Halogenated, e.g., DMSO-d6) A->B Purified Solid C 3A. Photophysical Profiling (UV-Vis & Fluorescence) B->C Aliquot 1 D 3B. Structural Elucidation (1H, 13C, & 2D NMR) B->D Aliquot 2 E 4. Data Integration Cross-Validate HALA Effect vs. Quantum Yield C->E Extract ΦF & λmax D->E Extract Chemical Shifts

Workflow for the spectroscopic validation of halogenated indoline derivatives.

Step-by-Step Methodology

Step 1: Controlled Sample Preparation Causality: To accurately measure the internal heavy-atom effect of Br vs. Cl, you must eliminate the external heavy-atom effect caused by solvents [5].

  • Dissolve >98% pure chlorinated and brominated indoline-6-carboxylic acid in spectroscopic-grade, non-halogenated solvents (e.g., DMSO- d6​ for NMR; Methanol or Ethanol for UV-Vis/Fluorescence). Crucial: Do not use CDCl₃ or CH₂Cl₂, as the chlorine atoms in the solvent will artificially quench fluorescence and skew photophysical comparisons.

  • Prepare standardized concentrations (e.g., 10 µM for photophysics, 15 mg/mL for NMR) to ensure signal linearity and prevent aggregation-induced artifacts.

Step 2: Photophysical Profiling (UV-Vis & Fluorescence) Causality: Bromine increases spin-orbit coupling, promoting reverse intersystem crossing and triplet exciton generation. This quenches standard fluorescence but may enhance delayed fluorescence [3].

  • Record UV-Vis absorption spectra from 200–400 nm using a quartz cuvette. Identify the λmax​ for the π→π∗ transitions.

  • Excite the samples at their respective λmax​ in a spectrofluorometer.

  • Integrate the emission spectra and calculate the relative fluorescence quantum yield ( ΦF​ ) against a known standard (e.g., quinine sulfate). You will observe a sharp decrease in ΦF​ for the brominated derivative, validating the internal heavy-atom effect.

Step 3: Nuclear Magnetic Resonance (NMR) Acquisition Causality: The chemical shifts of ¹³C nuclei are highly sensitive to the halogen's identity. While Cl deshields via inductive effects, Br uniquely shields the ipso-carbon via the HALA effect [4].

  • Acquire standard ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) spectra at 298 K.

  • Run 2D HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign the carbon atoms on the indoline ring.

  • Compare the C-X ipso-carbon shift: Validate that the chlorinated carbon appears downfield (~125 - 130 ppm) relative to the brominated carbon (~110 - 115 ppm). If the brominated carbon appears further downfield than the chlorinated one, structural misassignment has occurred.

References

  • Justia Patents. "Spirocyclic compounds". Justia. [Link]

  • ACS Applied Materials & Interfaces. "Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens". ACS Publications. [Link]

  • MDPI. "Dichlorinated and Brominated Rugulovasines, Ergot Alkaloids Produced by Talaromyces wortmannii". MDPI. [Link]

  • Physical Chemistry Chemical Physics. "External heavy-atom effect on fluorescence kinetics". Universidade de Lisboa. [Link]

Validation

Reference standards for 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid impurity profiling

Title: Reference Standards for 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic Acid Impurity Profiling: A Comparative Guide Introduction: The Analytical Challenge of Bicyclic Scaffolds 5-Bromo-2,3-dihydro-1H-indole-6-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reference Standards for 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic Acid Impurity Profiling: A Comparative Guide

Introduction: The Analytical Challenge of Bicyclic Scaffolds

5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid (CAS: 1896809-86-1) is a privileged bicyclic building block frequently utilized in the design of targeted therapeutics, such as kinase inhibitors. The indoline core provides critical conformational rigidity, while the bromine atom serves as an essential handle for late-stage cross-coupling reactions.

However, the synthesis of this intermediate—typically via the electrophilic bromination of indoline-6-carboxylic acid—presents a significant analytical challenge. The directing effects of the indoline nitrogen and the carboxylic acid inevitably generate a complex matrix of regioisomers (e.g., 4-bromo and 7-bromo derivatives) and over-brominated species. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, these impurities must be rigorously identified and qualified[1]. Because regioisomers share identical molecular weights, mass spectrometry alone is blind to their differences. Robust, UV-based High-Performance Liquid Chromatography (HPLC) supported by high-purity reference standards is the only definitive way to establish relative retention times (RRT) and ensure regulatory compliance.

Comparative Analysis of Reference Standard Tiers

Selecting the appropriate grade of reference standard is a balance of regulatory requirements, synthetic complexity, and cost. Below is an objective comparison of the standard tiers used in the impurity profiling of 5-bromoindoline derivatives.

Standard TierMinimum PurityCharacterization DepthPrimary ApplicationCost & Accessibility
Certified Reference Material (CRM) ≥99.5% Exhaustive (qNMR, Mass Balance, TGA, IR, Karl Fischer)Final API release, regulatory submission, and dispute resolution.High Cost / Low Availability (Often requires custom synthesis for specific intermediates).
In-House Working Standard ≥99.0% High (HPLC-UV, 1H/13C NMR, LC-MS)Routine batch release, daily QC testing, and stability monitoring.Moderate Cost / Synthesized internally and qualified against a CRM.
Custom Impurity Standard ≥95.0% Moderate (HPLC-UV, LC-MS, 1H NMR)Method validation (Specificity, LOD/LOQ), and establishing RRTs for regioisomers.High Cost / 4-8 weeks lead time for custom synthesis of specific isomers.

Regulatory Workflow for Impurity Qualification

The United States Pharmacopeia (USP) General Chapter <1086> mandates the strict control of process contaminants and related substances[2]. As an application scientist, you must map the impurity profile against the ICH Q3A decision tree to determine whether an impurity requires simple reporting, structural elucidation, or full toxicological qualification[1].

Impurity_Decision_Tree N1 Detect Impurity in API (HPLC-UV) N2 > Reporting Threshold (0.05%)? N1->N2 N3 No Action Required N2->N3 No N4 > Identification Threshold (0.10%)? N2->N4 Yes N5 Structure Elucidation (Synthesize Reference Std) N4->N5 Yes N6 > Qualification Threshold (0.15%)? N4->N6 No N5->N6 N7 Toxicological Qualification (In vivo / In vitro) N6->N7 Yes N8 Establish Acceptance Criteria N6->N8 No N7->N8

Figure 1: ICH Q3A-based impurity qualification decision tree for 5-bromoindoline derivatives.

Experimental Protocol: Stability-Indicating HPLC Method

To accurately profile impurities, the analytical method must be a self-validating system capable of proving its own resolving power before any sample data is accepted.

Causality Behind the Method Design
  • Stationary Phase (C18): The hydrophobic bromo-aromatic ring requires a highly retentive reversed-phase column to separate closely related regioisomers.

  • Mobile Phase pH: The carboxylic acid moiety on the indoline ring has a pKa of approximately 4.0. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to split peaks and severe tailing. By buffering the mobile phase with 0.1% formic acid (pH ~2.7), we force the analyte into its fully protonated, neutral state, ensuring uniform partitioning[3].

  • Detection Wavelength (254 nm): UV detection at 254 nm is deliberately chosen to maximize the signal-to-noise ratio of the π→π∗ transitions of the bromoindoline system, while simultaneously blinding the detector to non-UV-absorbing aliphatic process solvents[4]. Furthermore, the indoline core is susceptible to oxidation into an indole derivative; 254 nm effectively captures this degradation pathway[3].

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: 50:50 (v/v) HPLC-grade Water : Acetonitrile.

  • Standard Solution: Dissolve the 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid Working Standard in diluent to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST) Solution: Spike the Standard Solution with the 4-bromoindoline-6-carboxylic acid Custom Impurity Standard to a concentration of 0.01 mg/mL (representing a 1.0% impurity level).

Step 2: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 15.0 min: Linear gradient from 5% B to 60% B.

    • 15.0 - 20.0 min: Linear gradient to 95% B (Column Wash).

    • 20.0 - 25.0 min: Isocratic at 5% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Step 3: Self-Validating System Execution

  • Inject a Blank (Diluent) to confirm baseline stability and absence of ghost peaks.

  • Inject the SST Solution. Validation Gate: The analytical run is only valid if the chromatographic resolution ( Rs​ ) between the 4-bromo regioisomer and the 5-bromo main peak is ≥1.5 . This internal check mathematically proves that the column efficiency and mobile phase composition are adequate to separate the "critical pair" for that specific run.

  • Inject the sample batches and calculate impurity percentages using the external standard method, adjusting for the specific Response Factor (RF) of each qualified impurity standard.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • General Chapter <1086> Impurities in Drug Substances and Drug Products Source: United States Pharmacopeia (USP) URL: [Link]

  • EP 4219500 A1 - Condensed Heterocyclic Compound (LC/MS and UV Detection Standards) Source: European Patent Office (EPO) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic Acid

This guide provides a detailed protocol for the safe and compliant disposal of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document synthesizes established safety protocols for halogenated organic compounds and carboxylic acids to provide a clear, actionable plan for researchers and laboratory personnel. The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Skin Irritation (Category 2) : Likely to cause skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2/2A) : Poses a risk of serious eye irritation or damage.[1][2][4][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4][6]

  • Acute Oral Toxicity (Category 4) : May be harmful if swallowed.[1][2][6]

The presence of the bromine atom and the carboxylic acid functional group necessitates careful handling to avoid adverse health effects and environmental contamination. Halogenated organic compounds can produce toxic and corrosive byproducts, such as hydrogen bromide gas, under fire conditions.[7]

Key Data Summary
Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][4][5]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1][2][4]

Pre-Disposal Preparations: Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any disposal procedures, it is imperative to establish a safe working environment through appropriate engineering controls and the use of correct PPE.

Engineering Controls

All handling and preparation for disposal of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling fine powders or aerosols.[6][8] An eyewash station and safety shower must be readily accessible.[8]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

  • Eye Protection : Wear chemical safety goggles or a face shield conforming to EN166, NIOSH (US), or equivalent standards.[1][4]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][4]

  • Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[1][9]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is recommended.[1]

Step-by-Step Disposal Protocol

Disposing of this compound requires its classification as hazardous chemical waste. Under no circumstances should it be discarded in regular trash or washed down the drain.[1][4]

Step 1: Waste Segregation and Collection
  • Primary Waste : Collect any surplus or non-recyclable solid 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid directly into a designated hazardous waste container. This container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.

  • Contaminated Materials : Any items that have come into direct contact with the compound, such as weighing paper, disposable spatulas, gloves, and absorbent pads from spill cleanups, must also be placed in the same designated hazardous waste container.[1]

Step 2: Waste Container Labeling

Proper labeling is a critical and legally required step for waste disposal.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid," must be written out. Avoid using abbreviations or chemical formulas.

  • List the primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

  • Indicate the accumulation start date on the label.

Step 3: Storage of Waste
  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[9][10]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[7][8][10]

  • The storage location should be secure and accessible only to authorized personnel.

Step 4: Arranging for Final Disposal
  • The final disposal of the collected waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][4]

  • These services are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations. A common method for this type of organic compound is high-temperature incineration in a facility equipped with chemical scrubbers to neutralize hazardous decomposition products like hydrogen bromide.[4]

G cluster_prep Preparation cluster_proc Procedure cluster_spill Spill Contingency A Identify Waste: 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid & contaminated materials B Don Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work in Chemical Fume Hood B->C D Place waste in a compatible, labeled Hazardous Waste container C->D Begin Disposal E Securely seal the container D->E F Store container in designated hazardous waste area E->F G Consult institutional EHS office for specific guidelines F->G H Arrange for pickup by a licensed waste disposal contractor G->H S1 Evacuate and Ventilate Area S2 Contain Spill S1->S2 S3 Clean up using dry methods (avoid creating dust) S2->S3 S4 Place spill cleanup materials in waste container (Step D) S3->S4

Caption: Workflow for the safe disposal of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid.

Accidental Spill Response

In the event of an accidental spill, a calm and methodical response is crucial to ensure safety.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Assess the Spill : Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large spills, contact your institution's EHS office immediately.

  • Containment : Prevent the spill from spreading or entering drains.[4][9]

  • Cleanup : For solid spills, use dry cleanup procedures to avoid generating dust.[9] Gently sweep or shovel the material into a sealable, labeled container for disposal.[4][7] Do not use air hoses for cleaning.[9] If the material is in solution, absorb it with an inert, non-combustible material like diatomite or a universal binder.[1][10]

  • Decontamination : Thoroughly decontaminate the spill area and any equipment used in the cleanup process.[10]

  • Disposal : All cleanup materials must be disposed of as hazardous waste, following the protocol described in Section 3.[10]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid, upholding the highest standards of laboratory safety and professional conduct.

References

  • NextSDS. (n.d.). 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023, July 27). Green Halogenation of Indoles with Oxone–Halide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-6-chloro-2,3-dihydro-1H-indole — Chemical Substance Information. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid

Welcome to a comprehensive guide on the safe handling of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid. As professionals in research and drug development, our most critical asset is our well-being.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe handling of 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid. As professionals in research and drug development, our most critical asset is our well-being. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to build a culture of safety that is both intuitive and scientifically grounded, ensuring that your focus remains on innovation, not on avoidable risks.

Hazard Assessment: Understanding the Compound

While specific toxicological data for 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid is not extensively published, a thorough risk assessment can be constructed by examining its structural motifs and the known hazards of analogous compounds. The presence of the bromo-indole core is a key consideration, as halogenated indoles can exhibit significant biological activity and potential cytotoxicity.[1]

Based on safety data sheets (SDS) for structurally similar chemicals, we must assume this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4][5][6][7][8]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[2][3][4][5][6][7][8]

  • Respiratory Tract Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[2][3][4][8]

  • Harmful if Swallowed or in Contact with Skin: May be harmful if it enters the body through ingestion or skin absorption.[2][3][4]

Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and the respiratory system.

The Core Directive: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment, but an integrated system of engineering controls and personal protective equipment. The primary engineering control for handling this powdered compound is a certified chemical fume hood to minimize inhalation exposure.[4][9] All procedures involving the solid material or its solutions should be performed within a fume hood.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[3][4][7] Standard safety glasses are insufficient as they do not protect from splashes or airborne particles.

  • Minimum Requirement: Chemical safety goggles with side-shields that form a seal around the eyes are mandatory.[2][10]

  • Best Practice/High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution in volatile solvents), a full-face shield must be worn in addition to safety goggles.[11][12][13] This provides a secondary barrier protecting the entire face.

Hand Protection

The hands are the most likely point of direct contact. The choice of glove material is critical for preventing dermal absorption.

  • Recommended Material: Nitrile gloves are the standard for handling most powdered chemicals.[11][12] They offer good resistance to a range of solvents and are less likely to cause allergic reactions than latex.

  • Protocol: Always inspect gloves for tears or punctures before use.[12] For extended operations or when handling solutions, consider "double-gloving."[13] This practice allows for the removal of the outer, contaminated glove without exposing the skin.[13] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[13][14]

Body Protection

To prevent accidental contact with skin on the arms and body, appropriate protective clothing is required.

  • Standard Laboratory Attire: A buttoned, long-sleeved laboratory coat is the minimum requirement.[2][11]

  • Material: Ensure the lab coat is made of a material appropriate for the chemicals being used.

  • Additional Protection: For tasks with a higher risk of spillage, such as large-scale solution preparation, a chemical-resistant apron should be worn over the lab coat.[12]

Respiratory Protection

Engineering controls are the primary defense against respiratory exposure. However, in specific situations, personal respiratory protection may be necessary.

  • Primary Control: Always handle the solid compound inside a certified chemical fume hood to control dust and vapors.[4][9]

  • Secondary Control: If engineering controls are not available or are insufficient (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with a particulate filter is required.[2][9][15] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Operational Plan: PPE for Specific Tasks

The level of PPE required is dictated by the specific task and the associated risk of exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Causality & Rationale
Weighing Solid (<1g) Chemical Safety GogglesSingle Pair of Nitrile GlovesLab CoatChemical Fume HoodThe primary risk is the generation of fine dust, which can be inhaled or contact the eyes. A fume hood contains the dust.
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume HoodThe risk of splashing is highest during dissolution and transfer. Double gloving and a face shield provide enhanced protection.
Running Reactions Chemical Safety GogglesSingle Pair of Nitrile GlovesLab CoatChemical Fume HoodRoutine monitoring of a closed or contained reaction system presents a lower splash risk.
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesChemical-Resistant Suit or ApronNIOSH-Approved RespiratorA spill presents the highest risk of exposure via all routes. Maximum protection is required to safely manage the incident.[14]

Procedural Guide: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Gloves: Don the first pair of gloves (if double-gloving).

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) PPE

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off so they end up inside-out, without touching the outside with your bare hands.[13]

  • Lab Coat/Apron: Remove your lab coat and apron, folding the contaminated outside inwards. Hang it in a designated area or place it in a proper disposal bag.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Respirator (if used): Remove without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[14][16]

Disposal Plan

All disposable PPE used when handling this compound must be treated as hazardous waste.

  • Place contaminated gloves, wipes, and other disposable items into a designated, sealed hazardous waste container.[14]

  • Follow your institution's specific guidelines for hazardous waste disposal.[12]

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid.

PPE_Workflow PPE Selection Workflow for Chemical Handling cluster_0 PPE Selection Workflow for Chemical Handling start Start: New Task with 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid task_assessment Assess Task: Weighing, Solution Prep, Spill? start->task_assessment weighing Weighing Solid task_assessment->weighing Weighing solution Solution Prep task_assessment->solution Solution Prep spill Spill Cleanup task_assessment->spill Spill ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles weighing->ppe_base solution->ppe_base ppe_spill Full Spill Response PPE: - Chemical Suit - Heavy-Duty Gloves - Respirator spill->ppe_spill ppe_splash Add Splash Protection: - Face Shield - Double Gloves - Apron ppe_base->ppe_splash fume_hood Work in Fume Hood? ppe_base->fume_hood ppe_splash->fume_hood ppe_spill->fume_hood proceed Proceed with Task fume_hood->proceed Yes stop STOP! Consult EHS fume_hood->stop No

Caption: PPE selection workflow based on the task being performed.

References

  • Apollo Scientific. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid - Safety Data Sheet.
  • ChemicalBook. (2026, January 31). 5-Bromoindole - Safety Data Sheet.
  • MedChemExpress. (2025, November 27). 5-Bromo-1H-indole-2-carboxylic acid-SDS.
  • Sigma-Aldrich. (2025, July 10). SAFETY DATA SHEET.
  • NextSDS. (n.d.). 5-bromo-3-iodo-1H-indole — Chemical Substance Information.
  • Fisher Scientific. (2009, April 23). SAFETY DATA SHEET - 5-Bromoindole-2-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
  • BenchChem. (2025). Personal protective equipment for handling Indole-propylamine.
  • BenchChem. (2025). Personal protective equipment for handling 4-Methyl-1H-indol-3-amine.
  • NextSDS. (n.d.). 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid - Chemical Substance Information.
  • MDPI. (2010, April 28). Halogenated Indole Alkaloids from Marine Invertebrates.
  • Fisher Scientific. (2009, April 23). 5-Bromoindole-2-carboxylic acid - SAFETY DATA SHEET.
  • Aticoexport. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Fisher Scientific. (n.d.). 5-Bromoindole-3-carboxylic acid - SAFETY DATA SHEET.
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